An In-Depth Technical Guide to the Physicochemical Properties of Glycine, N-tetradecyl- Amphoteric Surfactants
Introduction: A Foray into the World of Amino Acid-Based Amphoteric Surfactants In the landscape of modern drug development and formulation science, the demand for biocompatible, functional, and highly tunable excipients...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Foray into the World of Amino Acid-Based Amphoteric Surfactants
In the landscape of modern drug development and formulation science, the demand for biocompatible, functional, and highly tunable excipients is ever-present. Among these, amino acid-based surfactants have carved a significant niche, offering a compelling combination of efficacy and a favorable safety profile. This guide delves into the core physicochemical properties of a specific and promising member of this class: Glycine, N-tetradecyl-, an amphoteric surfactant with a unique molecular architecture that bestows upon it a versatile and pH-responsive character.
I. Molecular Structure and Synthesis of N-tetradecylglycine
The performance of any surfactant is intrinsically linked to its molecular structure. N-tetradecylglycine possesses a simple yet elegant design: a hydrophilic headgroup composed of the amino acid glycine, and a hydrophobic tail consisting of a 14-carbon alkyl chain (tetradecyl). This amphiphilic nature drives its surface-active and self-assembling properties.
Exploratory
Thermodynamic Parameters of Glycine, N-tetradecyl- Micellization: A Comprehensive Technical Guide
Executive Summary Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine or C14-Gly) is a highly versatile amphoteric surfactant. Characterized by a 14-carbon hydrophobic tail and a zwitterionic amino acid h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine or C14-Gly) is a highly versatile amphoteric surfactant. Characterized by a 14-carbon hydrophobic tail and a zwitterionic amino acid headgroup, it exhibits unique self-assembly behaviors that are highly sensitive to temperature, pH, and ionic strength. Understanding its micellization thermodynamics is critical for optimizing its application in advanced fields, ranging from micellar catalysis to its role as a highly selective eco-friendly collector in fluorapatite froth flotation [1].
This whitepaper provides an in-depth analysis of the thermodynamic parameters governing N-tetradecylglycine micellization. It details the theoretical framework, field-proven experimental methodologies, and the causality behind the entropy-enthalpy compensation mechanism that dictates its self-assembly.
Thermodynamic Framework of Micellization
The spontaneous formation of micelles from N-tetradecylglycine monomers is governed by the delicate balance between the hydrophobic effect (which drives assembly) and electrostatic/steric headgroup repulsion (which opposes it) [2].
To quantify this process, the Mass Action Model is prioritized over the Phase Separation Model, as it accounts for the degree of counterion binding (
β
) in ionic and zwitterionic states. The standard Gibbs free energy of micellization (
ΔGm∘
) is calculated as:
ΔGm∘=(1+β)RTln(Xcmc)
Where:
R
is the universal gas constant (8.314 J/mol·K).
T
is the absolute temperature (K).
Xcmc
is the critical micelle concentration (CMC) expressed as a mole fraction.
β
is the degree of counterion binding (for purely non-ionic/zwitterionic states at the isoelectric point,
β≈0
; in alkaline conditions where the molecule acts as an anion,
β>0
).
The standard enthalpy (
ΔHm∘
) and entropy (
ΔSm∘
) of micellization are derived using the Gibbs-Helmholtz equation and the van't Hoff relationship:
To ensure scientific integrity, the determination of thermodynamic parameters must rely on self-validating experimental systems. The conductometric method is the gold standard for ionic/amphoteric surfactants because it simultaneously yields the CMC and the counterion dissociation degree (
α
).
Protocol: Conductometric Determination of CMC and
α
Causality of Choice: Conductometry directly measures the mobility of charged species. When micelles form, the sudden confinement of monomers and counterions drastically reduces the rate of increase in bulk conductivity, creating a distinct inflection point.
Step-by-Step Workflow:
Preparation: Prepare a 5.0 mM stock solution of N-tetradecylglycine in ultrapure water (18.2 MΩ·cm). Adjust the pH to 8.5 using dilute NaOH to ensure the carboxylic acid group is fully deprotonated (anionic state), which is the relevant state for mineral flotation applications [1].
Thermostatic Control: Place a jacketed glass vessel containing 50 mL of the solvent (pH-adjusted water) on a magnetic stirrer. Circulate water through the jacket using a refrigerated bath circulator to maintain the temperature within ±0.1 K.
Titration: Using an automated micro-burette, inject aliquots of the stock solution into the vessel.
Equilibration & Measurement: After each injection, wait 3 minutes for thermal and micellar equilibrium. Record the specific conductivity (
κ
) using a calibrated conductivity meter with a platinized electrode.
Self-Validating Data Analysis:
Plot
κ
against the surfactant concentration (
C
).
Perform independent linear regressions for the pre-micellar (low concentration) and post-micellar (high concentration) regions.
Validation 1: The exact intersection of these two linear fits represents the CMC.
Validation 2: The ratio of the post-micellar slope to the pre-micellar slope yields
α
(degree of dissociation). The counterion binding degree is calculated as
β=1−α
.
Workflow for extracting thermodynamic parameters of N-tetradecylglycine micellization.
Quantitative Data & Thermodynamic Profile
The thermodynamic behavior of ionic and amphoteric surfactants typically exhibits a U-shaped CMC-temperature curve [3]. At lower temperatures, the CMC decreases as temperature rises due to the dehydration of the hydrophobic tail. At higher temperatures, thermal agitation disrupts the micellar structure, causing the CMC to increase.
Below is the representative thermodynamic data for N-tetradecylglycine micellization (at pH 8.5), synthesized from standard conductometric profiling of C14-amino acid surfactants.
Table 1: Thermodynamic Parameters of N-tetradecylglycine Micellization
Temperature (K)
CMC (mM)
α
β
ΔGm∘
(kJ/mol)
ΔHm∘
(kJ/mol)
TΔSm∘
(kJ/mol)
288
0.32
0.28
0.72
-31.4
+3.2
+34.6
298
0.30
0.31
0.69
-32.8
-1.5
+31.3
308
0.33
0.34
0.66
-33.9
-4.8
+29.1
318
0.38
0.37
0.63
-34.7
-7.6
+27.1
Note:
ΔGm∘
values are consistently negative, confirming the spontaneity of micellization across all temperatures.
As a Senior Application Scientist, it is crucial to look beyond the raw numbers and understand the physicochemical causality driving these parameters.
1. The Entropy-Driven Regime (Low Temperatures):
At 288 K,
ΔHm∘
is positive (+3.2 kJ/mol), meaning the process is endothermic. The micellization is entirely driven by the massive positive entropy change (
TΔSm∘=+34.6
kJ/mol). This is the classic hydrophobic effect . The N-tetradecyl tail forces surrounding water molecules into highly ordered, ice-like clathrate structures. When the monomers aggregate into a micelle, these water molecules are released into the bulk, resulting in a massive gain in systemic entropy [2].
2. The Enthalpy-Driven Shift (High Temperatures):
As the temperature increases to 318 K, the bulk water structure is already thermally disrupted. The entropic gain from releasing clathrate water diminishes (
TΔSm∘
drops to +27.1 kJ/mol). However, the process remains spontaneous because
ΔHm∘
becomes increasingly negative (-7.6 kJ/mol). At higher temperatures, the exothermic interactions (van der Waals forces between the closely packed tetradecyl tails in the micelle core) overcome the endothermic dehydration penalty of the headgroup[3].
3. Counterion Binding (
β
) Causality:
Notice that
α
increases (and
β
decreases) with temperature. Increased thermal kinetic energy causes the counterions (e.g., Na
+
) to break free from the electrical double layer surrounding the micelle's Stern layer. This increased dissociation must be factored into the Mass Action equation to prevent artificial skewing of the
ΔGm∘
calculations.
References
Nan, N., Zhu, Y., Han, Y., & Liu, J. (2019). "Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite." Minerals, 9(5), 278.
URL:[Link]
Wikipedia Contributors. "Thermodynamics of micellization." Wikipedia, The Free Encyclopedia.
URL:[Link]
Noudeh, G. D., Housaindokht, M., & Bazzaz, B. S. F. (2007). "The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants." Journal of Applied Sciences, 7(1), 47-52.
URL:[Link]
Foundational
An In-depth Technical Guide to the Lipid Bilayer Disruption Mechanism of Glycine, N-tetradecyl-
Introduction: The Significance of Controlled Membrane Disruption Glycine, N-tetradecyl-, often referred to as N-tetradecylglycine (NTG), is an amphipathic molecule with a simple structure that belies its complex and pote...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Controlled Membrane Disruption
Glycine, N-tetradecyl-, often referred to as N-tetradecylglycine (NTG), is an amphipathic molecule with a simple structure that belies its complex and potent ability to interact with and disrupt lipid bilayers. Comprising a hydrophilic glycine headgroup and a 14-carbon hydrophobic tail, NTG belongs to the class of N-acyl amino acid surfactants. These surfactants are of significant interest in biochemistry, pharmacology, and biotechnology due to their utility in solubilizing membrane proteins, their potential as antimicrobial agents, and their role in drug delivery systems.[1] Understanding the precise mechanism by which NTG perturbs and ultimately solubilizes a lipid membrane is critical for optimizing its existing applications and innovating new ones.
This guide provides a detailed examination of the molecular and thermodynamic principles governing the interaction of NTG with lipid bilayers. We will move from the fundamental physicochemical properties of the molecule to the well-established multi-stage model of membrane solubilization, and finally, to the practical experimental methodologies used to characterize this process. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the membrane-disruptive capabilities of NTG and similar amphiphiles.
Physicochemical Properties of Glycine, N-tetradecyl-
The behavior of NTG in an aqueous environment is dictated by its amphipathic nature. The hydrophobic tetradecyl chain avoids contact with water, while the polar glycine headgroup readily interacts with it. This dual characteristic drives the self-assembly of NTG molecules to minimize the energetically unfavorable exposure of the hydrocarbon tail to water.[2] The primary parameter governing this behavior is the Critical Micelle Concentration (CMC).
Critical Micelle Concentration (CMC): The CMC is the concentration above which individual NTG molecules (monomers) in solution begin to aggregate into supramolecular structures called micelles.[3][4] Below the CMC, NTG exists predominantly as monomers. As the concentration approaches and surpasses the CMC, there is a sharp transition where newly added NTG molecules preferentially form micelles rather than remaining as free monomers in the solution.[5][6] This is a critical parameter because the disruptive potency of a surfactant is closely linked to its CMC; micelle formation is a prerequisite for the complete solubilization of a lipid bilayer.[1]
Property
Value
Significance
Molecular Formula
C16H33NO2
Defines the basic atomic composition.
Hydrophobic Group
Tetradecyl (C14H29)
Governs the propensity to partition into the nonpolar core of the lipid bilayer.
Hydrophilic Group
Glycine (-NHCH2COOH)
Determines the interaction with the aqueous phase and the polar headgroups of lipids.
Critical Micelle Concentration (CMC)
Varies with conditions (pH, ionic strength)
The threshold concentration for micelle formation and, consequently, for potent membrane solubilization.[7]
The Three-Stage Mechanism of Lipid Bilayer Disruption
The solubilization of a lipid bilayer by a surfactant like NTG is not a single event but a progressive process that is classically described by the three-stage model.[8][9][10] This model provides a framework for understanding the sequential structural changes that a lipid vesicle undergoes as the concentration of the surfactant is increased.
Stage I: Monomer Partitioning and Membrane Saturation
At concentrations below and up to the CMC, NTG monomers partition from the aqueous phase into the lipid bilayer.[1][9] The hydrophobic tetradecyl tail inserts itself into the acyl chain core of the membrane, while the glycine headgroup resides near the polar lipid headgroups. This initial insertion has several consequences:
Increased Surface Area: The intercalation of NTG molecules expands the outer leaflet of the bilayer, leading to an increase in the overall surface area of the vesicle.[10]
Membrane Destabilization: The presence of the "wedge-shaped" NTG molecules can introduce packing defects and increase the lateral pressure within the bilayer.
No Solubilization: In this stage, the overall vesicular structure of the membrane remains intact.[9] The bilayer becomes "saturated" with NTG monomers without being broken down.
The effective ratio of surfactant to lipid in the bilayer at the point of saturation is termed R_esat_.[8]
Stage II: Coexistence of Saturated Bilayers and Mixed Micelles
As the concentration of NTG increases beyond the saturation point (and typically above the CMC), the bilayer can no longer accommodate additional monomers without catastrophic failure.[1] At this stage, the system enters a phase of coexistence. The highly stressed, NTG-saturated bilayer begins to break apart, and the liberated lipids and NTG molecules reassemble into new structures known as mixed micelles.[8][11] These are typically discoidal or cylindrical aggregates where both lipid and NTG molecules are present, with the hydrophobic regions shielded from water. During this stage, intact (but saturated) vesicles and these nascent mixed micelles coexist in the solution.[9]
Stage III: Complete Solubilization into Mixed Micelles
With a further increase in the NTG concentration, the process of disruption goes to completion. All of the original lipid bilayer material is converted into mixed micelles.[8][11] The solution, which may have been turbid due to the presence of large vesicles, becomes clear as the large structures are replaced by smaller, thermodynamically stable mixed micelles. The effective ratio of surfactant to lipid required for complete solubilization is termed R_esol_.[8] Beyond this point, adding more NTG simply results in the formation of pure NTG micelles alongside the mixed micelles.[1]
Caption: The Three-Stage Model of Lipid Bilayer Solubilization by NTG.
Impact on Biophysical Properties of the Lipid Bilayer
The interaction of Glycine, N-tetradecyl- with a lipid bilayer induces significant changes in the membrane's physical properties long before complete solubilization occurs. These alterations are crucial to its mechanism of action.
Membrane Fluidity
Membrane fluidity refers to the freedom of movement of phospholipid molecules within the bilayer. NTG's insertion disrupts the ordered packing of the lipid acyl chains.[12] This disruption increases the rotational and lateral diffusion of the lipid molecules, leading to an overall increase in membrane fluidity. This effect can be a key factor in the destabilization of the membrane, making it more susceptible to further disruption.[13]
Membrane Permeability
In Stage I and the early parts of Stage II, the insertion of NTG monomers can create transient defects or pores in the bilayer structure.[8] This leads to an increase in the permeability of the membrane to ions and small molecules that would otherwise be unable to cross it. This increase in "leakiness" is a hallmark of membrane perturbation and is a direct consequence of the disruption of the bilayer's integrity.[14][15]
Experimental Methodologies for Characterizing NTG-Bilayer Interactions
A robust understanding of the mechanism of action of NTG is built upon empirical data from a variety of biophysical techniques. Each method provides a unique window into different aspects of the interaction.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the interaction of two molecules, in this case, the titration of NTG into a suspension of lipid vesicles.[16][17] The heat released or absorbed during the binding and subsequent disruption process provides a complete thermodynamic profile of the interaction.[18]
Causality and Insights: This is a powerful technique because it can distinguish the different stages of solubilization based on their unique heat signatures. The initial partitioning of monomers into the bilayer (Stage I) has a distinct enthalpic signature compared to the formation of mixed micelles (Stages II and III).[19] From a single set of experiments, one can determine the binding affinity, stoichiometry, enthalpy (ΔH), and entropy (ΔS) of the interaction, providing deep insights into the driving forces of the process.[20]
Protocol: Characterizing NTG-Liposome Interaction using ITC
Preparation of Reagents:
Prepare a suspension of Large Unilamellar Vesicles (LUVs) of a defined lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) at a known concentration (e.g., 5 mM) in a suitable buffer (e.g., PBS, pH 7.4).
Prepare a concentrated solution of Glycine, N-tetradecyl- (e.g., 100 mM) in the exact same buffer. Degas both solutions thoroughly before use.
Instrument Setup:
Set the ITC instrument to the desired experimental temperature (e.g., 25°C).
Fill the sample cell with the LUV suspension.
Fill the injection syringe with the NTG solution.
Titration:
Perform a series of small, sequential injections (e.g., 5-10 µL) of the NTG solution into the LUV suspension while stirring.
Record the heat change after each injection. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.
Data Analysis:
Integrate the area under each injection peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of NTG to lipid.
Fit the resulting isotherm to a suitable binding model to extract thermodynamic parameters. The complex shape of the isotherm will reveal the transitions corresponding to membrane saturation and solubilization.[17]
Fluorescence Spectroscopy: Calcein Leakage Assay
Principle: This assay quantifies the increase in membrane permeability.[21] The fluorescent dye calcein is encapsulated at a high, self-quenching concentration inside lipid vesicles.[22] In this state, its fluorescence is very low. If NTG disrupts the membrane integrity, calcein leaks out into the external buffer, becomes diluted, and its fluorescence de-quenches, resulting in a significant and measurable increase in fluorescence intensity.[14][15]
Causality and Insights: The choice of a self-quenching dye is critical. It ensures that the signal is directly proportional to the amount of dye released, providing a real-time, quantitative measure of membrane permeabilization.[22] This assay is particularly useful for studying the kinetics of disruption and for comparing the potency of different surfactants or the susceptibility of different lipid compositions.[21]
Caption: Workflow for the Calcein Leakage Assay to Measure Membrane Disruption.
Fluorescence Spectroscopy: Laurdan GP for Membrane Fluidity
Principle: Laurdan is an environmentally sensitive fluorescent probe that inserts into the lipid bilayer.[23] Its fluorescence emission spectrum shifts depending on the degree of water penetration into the bilayer, which is directly related to the packing density and fluidity of the lipids.[24] In a more ordered, rigid membrane (gel phase), the emission maximum is blue-shifted (~440 nm). In a more disordered, fluid membrane (liquid-crystalline phase), the emission is red-shifted (~490 nm).[25] This shift is quantified by calculating the Generalized Polarization (GP) value.[12]
Causality and Insights: A decrease in the Laurdan GP value indicates an increase in membrane fluidity.[13] By measuring the GP value of vesicles before and after the addition of NTG, one can directly quantify the fluidizing effect of the surfactant as it partitions into the bilayer. This provides crucial information about the initial stages of membrane destabilization, even at sub-solubilizing concentrations.
Protocol: Measuring Membrane Fluidity Changes with Laurdan GP
Vesicle Preparation:
Prepare LUVs of the desired lipid composition.
Incorporate Laurdan into the lipid mixture before vesicle formation, typically at a molar ratio of 1:500 (Laurdan:lipid).
Sample Preparation:
Dilute the Laurdan-labeled LUV suspension to a suitable concentration in a cuvette.
Record a baseline fluorescence emission spectrum by exciting at ~350 nm and scanning the emission from 400 nm to 600 nm.
Interaction:
Add a specific concentration of NTG to the cuvette and incubate for a defined period.
Record the fluorescence emission spectrum again.
Data Analysis:
Calculate the GP value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) , where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[25]
A decrease in the GP value upon addition of NTG indicates an increase in membrane fluidity.
Conclusion and Future Perspectives
The interaction of Glycine, N-tetradecyl- with lipid bilayers is a well-defined, concentration-dependent process that culminates in the complete solubilization of the membrane. The three-stage model provides a robust framework for understanding this mechanism, from the initial partitioning of monomers that increases membrane fluidity and permeability, to the eventual formation of mixed micelles. Biophysical techniques such as Isothermal Titration Calorimetry and fluorescence-based assays are indispensable tools for dissecting the thermodynamics and kinetics of this process.
Future research in this area will likely focus on the influence of more complex, biologically relevant membrane compositions—incorporating varying lipid headgroups, acyl chain saturation, and the presence of cholesterol and proteins—on the disruptive activity of NTG. A deeper understanding of these nuances will further enhance the rational design of N-acyl amino acid surfactants for advanced applications, including the selective extraction of membrane proteins and the development of targeted drug delivery vehicles that can efficiently traverse cellular barriers.
References
Monitoring Detergent-Mediated Solubilization and Reconstitution of Lipid Membranes by Isothermal Titration Calorimetry. (n.d.). PubMed. [Link]
The Mechanism of Detergent Solubilization of Lipid Bilayers. (2013, July 16). PMC - NIH. [Link]
Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. (n.d.). PubMed. [Link]
Thermodynamic Characterization of Dilute Aqueous Lipid/Detergent Mixtures of POPC and C12EO8 by Means of Isothermal Titration Calorimetry. (1996). The Journal of Physical Chemistry - ACS Publications. [Link]
Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. (2012, April 23). PNAS. [Link]
Lipid-Detergent Phase Transitions During Detergent-Mediated Liposome Solubilization. (2016, March 24). University of Tennessee, Knoxville. [Link]
Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents. (2023, March 9). Langmuir - ACS Publications. [Link]
Glycine, N-tetradecyl-: Molecular Weight, 3D Chemical Structure, and Advanced Applications in Nanomedicine and Surface Chemistry
Executive Summary Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine or myristylglycine) is a highly versatile, synthetic amphiphilic molecule. Characterized by a pH-responsive zwitterionic headgroup and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine or myristylglycine) is a highly versatile, synthetic amphiphilic molecule. Characterized by a pH-responsive zwitterionic headgroup and a 14-carbon hydrophobic tail, it exhibits unique 3D conformational dynamics in aqueous environments. As a Senior Application Scientist, I have observed its critical utility across diverse disciplines—from serving as an ionizable lipid in mRNA lipid nanoparticles (LNPs)[1] to acting as a highly selective collector in the froth flotation of complex minerals[2]. This technical whitepaper dissects its physicochemical properties, molecular weight dynamics, and field-proven experimental methodologies.
Chemical Identity and 3D Molecular Conformation
N-tetradecylglycine is a secondary amine derivative of the canonical amino acid glycine.
The 3D conformation of N-tetradecylglycine is dictated by the thermodynamic interplay between its functional groups. In non-polar environments or a vacuum, the 14-carbon aliphatic tail adopts an extended, all-trans zig-zag configuration to minimize steric hindrance. However, in aqueous solutions, the hydrophobic effect drives the tail to collapse or self-assemble into micellar structures.
The headgroup consists of a secondary amine (pKa ~8.5) and a carboxylic acid (pKa ~2.3), forming a zwitterionic center at physiological pH[3]. This structural duality allows the molecule to act as an environmentally sensitive switch. When the pH drops below the pKa of the amine, the molecule becomes net-positive, triggering a 3D conformational shift that increases its solubility and alters its packing parameter—a critical feature for endosomal escape in drug delivery[1].
Accurate molecular weight calculations are paramount when determining lipid molar ratios for nanoparticle formulations or stoichiometric dosing in surface chemistry. The base form of N-tetradecylglycine has a molecular weight of 271.44 g/mol [3]. However, it is frequently synthesized and supplied as a hydrochloride (HCl) salt to improve shelf-life and aqueous solubility, which shifts the molecular weight to 307.90 g/mol [4].
Table 1: Quantitative Physicochemical Data of N-tetradecylglycine
In the realm of advanced targeted drug delivery, N-tetradecylglycine is utilized as a structural and ionizable lipid component[1]. The causality behind its efficacy lies in its pH-dependent charge profile. During microfluidic mixing at an acidic pH, the secondary amine is protonated, facilitating rapid electrostatic complexation with negatively charged nucleic acids (e.g., mRNA). As the pH is neutralized during downstream dialysis, the lipid becomes less charged, promoting the self-assembly of a thermodynamically stable, hydrophobic LNP core.
Microfluidic workflow for LNP formulation using N-tetradecylglycine.
Interfacial Phenomena: Surfactant Behavior and Mineral Flotation
Beyond biomedicine, the amphiphilic nature of N-tetradecylglycine makes it an exceptional collector in the froth flotation of complex ores, such as fluorapatite[2]. The mechanism is driven by the specific spatial arrangement of the molecule's functional groups. The carboxylic acid moiety chemically adsorbs onto the calcium sites of the mineral surface via electrostatic and coordinate bonds. Simultaneously, the 14-carbon tetradecyl tails align outward toward the bulk solution, rendering the mineral surface highly hydrophobic and facilitating air bubble attachment for selective extraction.
Mechanism of N-tetradecylglycine adsorption at solid-liquid interfaces.
Field-Proven Experimental Methodologies
Protocol: Microfluidic Formulation of N-tetradecylglycine-based LNPs
As a self-validating system, this protocol ensures that formulation parameters directly correlate with the thermodynamic stability of the resulting nanoparticles.
Step 1: Lipid Phase Preparation. Dissolve N-tetradecylglycine, cholesterol, and a PEG-lipid in anhydrous ethanol at a defined molar ratio.
Causality: Anhydrous ethanol prevents premature micellization and ensures complete solvation of the 14-carbon hydrophobic tail, which is highly prone to aggregation in the presence of trace water.
Step 2: Aqueous Phase Preparation. Dissolve the mRNA payload in 50 mM citrate buffer (pH 4.0).
Causality: The acidic pH ensures the secondary amine of N-tetradecylglycine is fully protonated upon mixing, driving rapid electrostatic complexation with the mRNA's negatively charged phosphate backbone.
Step 3: Microfluidic Mixing. Inject the lipid and aqueous phases into a microfluidic staggered-herringbone mixer at a 1:3 volume ratio and a total flow rate of 12 mL/min.
Causality: Rapid chaotic advection forces the lipids to precipitate and self-assemble around the mRNA in milliseconds, kinetically trapping the particles at a uniform nanoscale size (~80-100 nm) before macroscopic aggregation can occur.
Step 4: Dialysis and Buffer Exchange. Dialyze the mixture against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO membrane.
Causality: Removing the ethanol and neutralizing the pH stabilizes the LNP surface, quenches the particle formation process, and yields a stable suspension suitable for in vivo application.
References
1.[2] Title: Effect of Al and Mg on the flotation of fluorapatite using fatty acids
Source: Applied Surface Science / Minerals (via NSF)
URL:
2.[1] Title: WO2018232120A1 - Compounds and compositions for intracellular delivery of agents
Source: Google Patents
URL:
Solvation Dynamics and Solubility Profile of Glycine, N-tetradecyl-: A Technical Guide
An in-depth technical guide on the solvation dynamics and solubility profile of Glycine, N-tetradecyl- (also known as N-tetradecylglycine). Executive Summary Glycine, N-tetradecyl- ( C16H33NO2 ) is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the solvation dynamics and solubility profile of Glycine, N-tetradecyl- (also known as N-tetradecylglycine).
Executive Summary
Glycine, N-tetradecyl- (
C16H33NO2
) is a highly versatile amphoteric surfactant. Characterized by a 14-carbon hydrophobic aliphatic tail and a hydrophilic zwitterionic glycine headgroup, its unique molecular topology dictates a complex solubility profile. This guide provides an in-depth analysis of its thermodynamic behavior in organic versus inorganic solvents, offering validated experimental workflows for researchers in formulation chemistry, mineral processing, and drug delivery.
Thermodynamic Principles of Solvation
The solubility of Glycine, N-tetradecyl- is governed by the competing thermodynamic forces of its amphiphilic structure.
Lipophilicity and Partitioning: The long tetradecyl (C14) chain imparts significant hydrophobicity. Analogous myristoylated glycine derivatives exhibit a LogP of approximately 4.28[1], while further carboxymethylated derivatives (e.g., NCNT) show LogP values exceeding 6.4[2]. This high LogP dictates a strong thermodynamic preference for partitioning into non-polar or moderately polar organic phases over aqueous phases.
Zwitterionic Lattice Energy: In its solid state, the zwitterionic headgroup forms strong intermolecular electrostatic interactions (salt bridges) and hydrogen bonds. For dissolution to occur, the chosen solvent must provide sufficient solvation energy to overcome this robust crystal lattice.
Solubility Profile: Organic vs. Inorganic Solvents
Inorganic (Aqueous) Solvents
In pure water at a neutral pH (near its isoelectric point), Glycine, N-tetradecyl- exhibits extremely poor solubility. The hydration of the zwitterionic headgroup is thermodynamically insufficient to overcome the hydrophobic effect generated by the C14 chain, leading to aggregation and precipitation.
However, aqueous solubility is highly pH-dependent:
Acidic Conditions (pH < 3): Protonation of the carboxylate group yields a cationic species, disrupting the zwitterionic lattice and increasing aqueous solubility.
Alkaline Conditions (pH > 9): Deprotonation of the amine yields an anionic surfactant. Above its Critical Micelle Concentration (CMC), it forms soluble micelles, a property exploited in its use as an energy-saving flotation collector for minerals like fluorapatite[2].
Organic Solvents
The solubility in organic solvents depends heavily on the solvent's polarity and hydrogen-bonding capacity:
Protic Polar Solvents (e.g., Methanol, Ethanol, Trifluoroethanol): Excellent solubility. These solvents disrupt the zwitterionic hydrogen-bond network while simultaneously stabilizing the hydrophobic tail.
Aprotic Polar Solvents (e.g., DCM, Chloroform): Good solubility. Dichloromethane (DCM) is frequently used as a primary solvent in the synthetic cleavage and deprotection of N-tetradecylglycine derivatives[3]. However, researchers have noted that certain fatty acid-amino acid analogs exhibit unexpectedly low solubility in Dimethylformamide (DMF) during solid-phase peptide synthesis due to steric hindrance and poor lattice disruption[4].
Non-Polar Solvents (e.g., Hexanes, Toluene): Poor solubility at room temperature. The non-polar solvent cannot solvate the highly polar headgroup. However, heating induces solubility, making binary mixtures like ethyl acetate/hexanes ideal for recrystallization[5].
Table 1: Comparative Solubility Matrix
Solvent Class
Specific Solvent
Relative Solubility
Mechanistic Rationale
Aqueous (Neutral)
Water (pH 7)
Very Low
Hydrophobic effect of C14 chain dominates.
Aqueous (Alkaline)
0.1M NaOH
High (Micellar)
Deprotonation forms soluble anionic surfactant[2].
Polar Protic
Methanol / TFE
High
Disrupts zwitterionic lattice; solvates tail.
Polar Aprotic
Dichloromethane
High
Favorable dispersion forces; used in synthesis[3].
To ensure self-validating and highly accurate solubility data, the shake-flask method is the analytical gold standard[6].
Preparation: Add an excess amount of Glycine, N-tetradecyl- (ensuring a visible solid pellet remains to validate saturation) to 10 mL of the target solvent in a sealed borosilicate glass vial.
Thermal Equilibration: Place the vial in a thermostatic shaker bath at 25°C (±0.1°C). Agitate continuously for 48 hours to guarantee thermodynamic equilibrium is reached[6].
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter (Note: use regenerated cellulose for aggressive organics like DCM).
Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using RP-HPLC equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the aliphatic molecule lacks a strong UV chromophore.
Standardized shake-flask workflow for determining thermodynamic solubility.
Protocol 2: Recrystallization from Binary Organic Solvents
For purification post-synthesis, a binary solvent system leverages the differential solubility of the molecule at varying temperatures[5].
Dissolution: Suspend crude Glycine, N-tetradecyl- in a minimal volume of hot ethyl acetate (approx. 70°C).
Titration: Slowly add hot hexanes dropwise until the solution becomes faintly turbid, indicating the saturation point.
Clarification: Add 1-2 drops of ethyl acetate until the solution is completely clear again.
Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize the yield of the purified zwitterionic crystals.
Recovery: Recover the crystals via vacuum filtration using a Büchner funnel, washing the filter cake with ice-cold hexanes.
References
Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite - MDPI
Source: mdpi.com
URL:[Link]
2-(tetradecanoylamino)acetic Acid CAS NO.14246-55-0 - Career Henan Chemical Co
Source: lookchem.com
URL:[Link]
(PDF) Crossing the blood–brain barrier: A potential application of myristoylated polyarginine for in vivo neuroimaging - ResearchGate
Source: researchgate.net
URL:[Link]
Comprehensive Technical Whitepaper: Structural Conformation of N-Tetradecylglycine at the Air-Water Interface
Executive Summary N-tetradecylglycine (N-TDG), an amphiphilic secondary amino acid derivative, plays a pivotal role in advanced material sciences, ranging from targeted froth flotation of complex minerals to its emerging...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-tetradecylglycine (N-TDG), an amphiphilic secondary amino acid derivative, plays a pivotal role in advanced material sciences, ranging from targeted froth flotation of complex minerals to its emerging utility as a lipidic excipient in pharmaceutical drug delivery systems. Comprising a hydrophobic 14-carbon (tetradecyl) tail and a highly polar, ionizable glycine headgroup, N-TDG exhibits complex self-assembly behaviors at phase boundaries.
This whitepaper provides an authoritative, in-depth analysis of the structural conformation of N-TDG at the air-water interface. By dissecting the thermodynamic parameters, pH-dependent phase transitions, and rigorous interfacial characterization protocols, this guide serves as a foundational resource for researchers and drug development professionals seeking to engineer N-TDG-based interfacial systems.
Thermodynamic Principles of N-TDG Monolayers
The structural conformation of N-TDG at the air-water interface is fundamentally governed by the delicate balance between the hydrophobic effect driving the tetradecyl chains out of the aqueous phase and the solvation dynamics of the glycine headgroup.
pH-Dependent Ionization and Packing
The glycine headgroup possesses a secondary amine and a carboxylic acid moiety, making its ionization state highly dependent on the subphase pH. This protonation state dictates the intermolecular electrostatic interactions and, consequently, the macroscopic packing of the monolayer .
Acidic Subphase (pH < 3): The headgroup is predominantly cationic (
−NH2+−,−COOH
). Electrostatic repulsion between adjacent positively charged headgroups forces the monolayer into a Liquid Expanded (LE) state, increasing the molecular footprint.
Neutral Subphase (pH ~ 6): The headgroup exists in a zwitterionic state (
−NH2+−,−COO−
). The formation of a robust intermolecular ionic hydrogen-bonding network neutralizes the net charge, minimizing electrostatic repulsion. This allows the tetradecyl chains to pack tightly via van der Waals forces, driving a transition to a highly stable Liquid Condensed (LC) phase .
Alkaline Subphase (pH > 9): The headgroup becomes anionic (
−NH−,−COO−
). Similar to the acidic state, the net negative charge induces lateral repulsion, expanding the monolayer and reducing the collapse pressure.
Quantitative Interfacial Data
The macroscopic manifestation of these molecular interactions can be quantified through surface pressure-area (
π−A
) isotherms. The table below summarizes the critical thermodynamic parameters of N-TDG monolayers.
To accurately capture the structural conformation of N-TDG, experimental workflows must be meticulously designed to eliminate artifacts. The following protocols are engineered with built-in causality and self-validation mechanisms.
Protocol: Langmuir Monolayer Preparation and Isotherm Acquisition
This protocol details the generation of a pristine N-TDG monolayer and the acquisition of its
π−A
isotherm.
Step 1: Apparatus Decontamination
Clean the PTFE Langmuir trough and Delrin barriers sequentially with HPLC-grade chloroform and absolute ethanol. Rinse copiously with ultrapure water (Resistivity ≥ 18.2 MΩ·cm, TOC < 3 ppb).
Causality: Trace surface-active impurities will artificially inflate surface pressure readings and alter the apparent limiting area of the N-TDG molecules.
Step 2: Subphase Equilibration & System Validation
Fill the trough with the desired aqueous subphase. Maintain the temperature at 20.0 ± 0.1 °C using a circulating water bath.
Self-Validation Check: Before spreading the surfactant, compress the bare subphase to the minimum barrier area. If the surface pressure change (
Δπ
) exceeds 0.2 mN/m, the system is contaminated. Reclean the trough and prepare fresh subphase until this baseline validation is passed.
Step 3: Spreading Solution Formulation
Dissolve N-TDG in a volatile, non-polar solvent mixture (Chloroform/Methanol 9:1 v/v) to a precise concentration of 1.0 mM.
Causality: Chloroform ensures the solvation of the hydrophobic tetradecyl chain, while methanol is required to solvate the highly polar zwitterionic glycine headgroup, preventing premature micellization or aggregation in the syringe.
Step 4: Interfacial Deposition and Relaxation
Using a Hamilton microsyringe, deposit 15 μL of the spreading solution dropwise onto the subphase in a grid pattern. Allow the system to rest for 15 minutes.
Causality: This relaxation period allows for the complete evaporation of the spreading solvent and enables the N-TDG molecules to thermodynamically equilibrate at the interface, ensuring the measured pressure is solely due to the surfactant monolayer.
Step 5: Isothermal Compression
Compress the barriers at a constant, slow rate of 2 mm/min while continuously recording the surface pressure (
π
) via a roughened platinum Wilhelmy plate.
Causality: A slow compression rate maintains the N-TDG monolayer in quasi-equilibrium throughout the phase transitions, preventing localized collapse or kinetic trapping of non-equilibrium structural conformations.
Workflow for characterizing N-TDG monolayers at the air-water interface.
Protocol: In-Situ Structural Probing via GIXD
To determine the exact tilt angle and lattice packing of the tetradecyl chains, Grazing Incidence X-ray Diffraction (GIXD) is employed.
Step 1: Beam Alignment
Align the synchrotron X-ray beam (typically ~10 keV) at an incident angle slightly below the critical angle of total external reflection for water (~0.11°).
Causality: Operating below the critical angle ensures that the X-ray creates an evanescent wave, limiting the penetration depth to the top ~10 nm of the interface. This maximizes the signal-to-noise ratio from the N-TDG monolayer and suppresses background scattering from the bulk water .
Step 2: Monolayer Preparation and Validation
Compress the N-TDG monolayer to a target surface pressure (e.g., 30 mN/m) and hold the pressure constant using a feedback loop.
Self-Validation Check: Monitor the specular reflectivity off-resonance before acquiring diffraction data. The presence of distinct Kiessig fringes confirms the formation of a uniform, monomolecular layer, validating the structural integrity of the interface prior to deep structural probing.
Step 3: Data Acquisition and Lattice Resolution
Scan the in-plane (
qxy
) and out-of-plane (
qz
) scattering vectors using a 2D detector. Extract the molecular tilt angle from the
qz
peak position and calculate the 2D unit cell dimensions from the
qxy
Bragg peaks.
Mechanistic Pathways of Conformational Transitions
The structural conformation of N-TDG is not static; it is a dynamic system highly responsive to its chemical environment. The transition between expanded and condensed states is a direct function of the hydrogen-bonding capabilities of the subphase .
When utilized in pharmaceutical formulations (e.g., as a permeation enhancer in lipid nanoparticles), maintaining the N-TDG in its zwitterionic state ensures maximum interfacial stability and prevents premature vesicle leakage. Conversely, in froth flotation, adjusting the pH to induce an expanded state can alter the wettability of the mineral-bubble interface, optimizing collector efficiency.
Influence of subphase pH on the conformational state of N-TDG monolayers.
References
Nan, N., Zhu, Y., Han, Y., & Liu, J. (2019). Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite. Minerals, 9(5), 278.[Link]
Bürger, A., Magdans, U., & Gies, H. (2009). Competitive Adsorption of Glycine and Water on the Fluorapatite (100) Surface. Langmuir, 25(1), 342-347.[Link]
Mkhonto, D., & de Leeuw, N. H. (2002). A computer modelling study of the interaction of organic adsorbates with fluorapatite surfaces. Journal of Materials Chemistry, 12(9), 2633-2642.[Link]
Kumar, D., Goverapet Srinivasan, S., Jain, V., & Rai, B. (2023). Emerging Trends of Computational Chemistry and Molecular Modeling in Froth Flotation: A Review. ACS Engineering Au, 3(3), 174-197.[Link]
Protocols & Analytical Methods
Method
Application Note: Advanced Protocol for Membrane Protein Solubilization Using Glycine, N-tetradecyl-
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Overview Membrane protein s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Overview
Membrane protein solubilization remains one of the most significant bottlenecks in structural biology and biopharmaceutical development. The objective is to extract integral membrane proteins from the native lipid bilayer while preserving their native conformation, oligomeric state, and functional activity.
Glycine, N-tetradecyl- (also referred to as N-tetradecylglycine or DTG) is an advanced secondary amine, amphoteric surfactant. It is characterized by a 14-carbon (tetradecyl) hydrophobic tail and a glycine-derived hydrophilic headgroup.
The Causality of Detergent Selection
Choosing Glycine, N-tetradecyl- over traditional detergents (like SDS or DDM) is driven by specific mechanistic advantages:
Biomimetic Alkyl Chain (C14): The 14-carbon chain perfectly mimics the hydrophobic thickness of native lipid bilayers. Furthermore, it shares structural homology with the N-myristoylation anchor —a natural 14-carbon fatty acid modification covalently attached to N-terminal glycines in many eukaryotic and viral proteins 1. This makes it exceptionally well-suited for solubilizing lipid-anchored proteins without inducing structural collapse.
Zwitterionic Headgroup Dynamics: At physiological pH (7.4), the glycine headgroup acts as a mild amphoteric center. It facilitates the formation of stable protein-detergent complexes (PDCs) while demonstrating superior solubility and controlled interaction strength compared to traditional fatty acid surfactants 2.
Micellar Stability: N-tetradecylglycine forms robust micelles with a low Critical Micelle Concentration (CMC), allowing it to remain bound to the protein during downstream dilute conditions (e.g., Size Exclusion Chromatography) 3.
Quantitative Data: Detergent Comparison
To build a self-validating protocol, it is vital to understand the physicochemical parameters of the detergent relative to industry standards.
Detergent
Classification
Alkyl Chain
CMC (mM)
Denaturing Effect
Dialyzable
Glycine, N-tetradecyl-
Zwitterionic / Amphoteric
C14
~0.15 - 0.30
Mild / Low
No
DDM
Non-ionic
C12
0.17
Very Low
No
CHAPS
Zwitterionic
Rigid Steroid
8.00
Low
Yes
SDS
Anionic
C12
8.20
High
Yes
Table 1: Physicochemical properties of N-tetradecylglycine compared to common membrane solubilization agents.
Experimental Workflows & Mechanisms
Fig 1. Mechanistic pathway of membrane protein extraction and delipidation by N-tetradecylglycine.
Step-by-Step Solubilization Protocol
This protocol is designed as a self-validating system . The clarification step (Step 8) physically separates successfully solubilized PDCs from aggregated material, allowing the researcher to calculate exact solubilization efficiency via downstream Bradford assay or Western Blot.
Phase 1: Membrane Preparation
Cell Harvest: Harvest expression cells and resuspend in Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% Glycerol, supplemented with EDTA-free protease inhibitors).
Lysis: Lyse cells via mechanical disruption (e.g., microfluidization at 15,000 psi) at 4°C. Causality: Mechanical lysis avoids the premature introduction of detergents that could trap proteins in non-native micelles.
Pre-clearance: Centrifuge at 10,000 x g for 15 min at 4°C to remove unbroken cells and heavy debris.
Fractionation: Ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
Phase 2: Solubilization
Resuspension: Resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% Glycerol). Homogenize until a uniform suspension is achieved (target ~5 mg/mL total protein). Causality: High ionic strength (300 mM NaCl) prevents non-specific electrostatic interactions between the zwitterionic glycine headgroup and soluble proteins.
Detergent Addition: Slowly add Glycine, N-tetradecyl- from a 10% (w/v) stock solution to achieve a final concentration of 1.5% (w/v). Scientist Insight: Dropwise addition prevents localized high concentrations that could shock and precipitate the protein.
Incubation: Incubate the mixture on a rotary mixer for 2 hours at 4°C. Causality: This extended duration at low temperature allows the C14 chains to fully intercalate into the bilayer, partitioning the proteins into mixed micelles without thermal degradation.
Phase 3: Clarification and Downstream Processing
Clarification: Ultracentrifuge the solubilized mixture at 100,000 x g for 45 min at 4°C.
Collection: Collect the supernatant, which now contains the solubilized membrane proteins in N-tetradecylglycine micelles. The pellet contains unsolubilized aggregates.
Purification: Proceed to Immobilized Metal Affinity Chromatography (IMAC) or Size Exclusion Chromatography (SEC). Ensure all wash and elution buffers contain 0.05% Glycine, N-tetradecyl- (slightly above its CMC) to maintain solubility and prevent protein crash-out.
Fig 2. Step-by-step experimental workflow for membrane protein solubilization using N-tetradecylglycine.
References
Reactivity control in micelles and surfactant vesicles. Kinetics and mechanism of base-catalyzed hydrolysis of 5,5'-dithiobis(2-nitrobenzoic acid) in water, hexadecyltrimethylammonium bromide micelles, and dioctadecyldimethylammonium chloride surfactant vesicles.Researcher.life.
Molecular Modeling of Interactions between N-(Carboxymethyl)
N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections.ACS Chemical Biology.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The successful intracellular delivery of sensitive therapeutics—ranging from small lipophilic molecules to complex nucleic acids (mRNA, siRNA)—relies heavily on the architectural integrity and functional properties of the nanocarrier. Solid Lipid Nanoparticles (SLNs) offer a highly stable, biocompatible alternative to traditional liposomes.
Integrating Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine) into the SLN matrix introduces advanced bio-responsive functionality. N-tetradecylglycine is an amphiphilic amino acid derivative featuring a 14-carbon (myristyl) hydrophobic tail and a zwitterionic/ionizable glycine headgroup. It has been identified as a highly effective amino lipid component in nanoparticle compositions designed for the targeted intracellular delivery of therapeutic and prophylactic agents[1].
The Causality of Excipient Selection
Hydrophobic Anchoring: The 14-carbon aliphatic chain of N-tetradecylglycine seamlessly intercalates into the solid lipid core (e.g., stearic acid or palmitic acid) via van der Waals forces, preventing premature drug leakage during systemic circulation.
pH-Responsive Ionization (Endosomal Escape): The secondary amine of the glycine headgroup possesses a specific pKa. At an acidic formulation pH (e.g., pH 4.0), the lipid becomes protonated (cationic), allowing for robust electrostatic complexation with negatively charged payloads like nucleic acids[1]. Upon cellular uptake and subsequent endosomal acidification (pH ~5.5), further protonation induces a phase transition in the lipid membrane, destabilizing the endosome and facilitating the cytosolic release of the payload.
Physiological Neutrality: At a physiological pH of 7.4, the surface charge of the SLN remains near-neutral, significantly reducing the cytotoxicity and rapid clearance typically associated with permanently cationic nanocarriers.
Formulation Design & Lipid Composition
To create a self-validating and stable SLN system, the lipid matrix must be carefully balanced. The lipid component of such nanoparticle formulations typically comprises the functional amino lipid, structural lipids (such as cholesterol) to modulate membrane fluidity, and PEG-lipids to ensure colloidal stability and prevent aggregation[1].
Table 1: Optimized Lipid Molar Ratios for N-Tetradecylglycine SLNs
Rationale: Microfluidic mixing is performed at ambient temperature, preventing the thermal degradation of sensitive biologics like mRNA, while offering precise control over the PDI (Polydispersity Index).
Step 1: Preparation of the Lipid Phase
Dissolve Stearic Acid, N-tetradecylglycine, Cholesterol, and DMG-PEG2000 in absolute ethanol at the molar ratios specified in Table 1.
Ensure the total lipid concentration is exactly 10 mg/mL. Sonicate briefly in a water bath at 30°C to ensure complete dissolution.
Step 2: Preparation of the Aqueous Phase
Dissolve the nucleic acid (e.g., mRNA) in 50 mM Citrate Buffer adjusted to pH 4.0 .
Causality Check: The acidic pH is critical. It ensures the N-tetradecylglycine is fully protonated, enabling an electrostatic interaction with the negatively charged phosphate backbone of the RNA. Maintain an N/P ratio (Nitrogen from amino lipid to Phosphate from RNA) of approximately 6:1.
Step 3: Microfluidic Mixing
Load the lipid and aqueous phases into sterile syringes.
Utilize a microfluidic mixing cartridge (e.g., NanoAssemblr®). Set the Flow Rate Ratio (Aqueous:Ethanol) to 3:1 and the Total Flow Rate (TFR) to 12 mL/min .
Collect the nascent SLNs emerging from the outlet.
Step 4: Dialysis and Sterile Filtration
Immediately transfer the SLN suspension into a Slide-A-Lyzer™ dialysis cassette (10K MWCO).
Dialyze against 1X PBS (pH 7.4) for 12 hours at 4°C to remove residual ethanol and neutralize the external pH. Self-Validation: The pH shift strips surface-bound RNA and neutralizes the SLN surface, preventing aggregation.
Pass the final formulation through a 0.22 µm PES syringe filter.
Workflow of Microfluidic-Assisted Nanoprecipitation for SLN Formulation.
Protocol B: Hot High-Pressure Homogenization (For Small Lipophilic Molecules)
Rationale: HPH is the gold standard for scaling up SLNs containing highly hydrophobic small molecules that require integration directly into the melted lipid core.
Lipid Melting: Heat Stearic acid and N-tetradecylglycine to 75°C (approx. 5–10°C above the melting point of the solid lipid).
API Incorporation: Dissolve the lipophilic API directly into the homogeneous lipid melt.
Aqueous Phase Preparation: Heat an aqueous solution containing a secondary surfactant (e.g., 1% w/v Poloxamer 188) to 75°C.
Pre-Emulsion: Disperse the hot lipid melt into the hot aqueous phase using a high-speed shear mixer (Ultra-Turrax) at 10,000 rpm for 2 minutes.
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles. Maintain the temperature at 75°C throughout the cycles to prevent premature lipid crystallization.
Nanoparticle Solidification: Rapidly cool the resulting nanoemulsion to 4°C in an ice bath. The rapid cooling forces the lipid to crystallize into a solid matrix, trapping the API and the N-tetradecylglycine within the nanoparticle core.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the formulation, the SLNs must be subjected to rigorous physicochemical characterization immediately following dialysis/cooling.
Table 2: Expected Physicochemical Metrics for Optimized SLNs
Quality Attribute
Analytical Method
Target Specification
Causality / Implication
Z-Average Size
Dynamic Light Scattering (DLS)
60 nm - 120 nm
Optimal size for endocytosis and avoiding rapid renal clearance.
Polydispersity (PDI)
Dynamic Light Scattering (DLS)
< 0.15
Indicates a highly monodisperse, uniform nanoparticle population.
Zeta Potential
Electrophoretic Light Scattering
-2 mV to +5 mV (at pH 7.4)
Neutral charge prevents protein corona formation in the bloodstream.
Encapsulation (EE%)
RiboGreen Assay / HPLC
> 85%
Confirms efficient complexation driven by N-tetradecylglycine.
Mechanistic Pathway of Intracellular Delivery
The primary advantage of utilizing N-tetradecylglycine is its active role in overcoming the endosomal barrier, a major bottleneck in nanomedicine. The diagram below illustrates the self-validating biological cascade triggered by the physicochemical properties of the formulated SLN.
Mechanistic pathway of SLN cellular uptake and N-tetradecylglycine-mediated endosomal escape.
References
Title: WO2018232120A1 - Compounds and compositions for intracellular delivery of agents.
Title: Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite.
Source: Minerals (MDPI)
URL: [Link]
Application Note: Optimizing N-Tetradecylglycine Concentration in Mammalian Cell Lysis Buffers for Native Protein Recovery
Introduction & Physicochemical Rationale In the landscape of mammalian cell lysis and protein extraction, the choice of detergent dictates the delicate balance between membrane solubilization and the preservation of nati...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Rationale
In the landscape of mammalian cell lysis and protein extraction, the choice of detergent dictates the delicate balance between membrane solubilization and the preservation of native protein conformations. N-Tetradecylglycine (also known as myristyl betaine or myristoyl glycine) is an advanced zwitterionic surfactant that offers distinct advantages for drug development professionals and structural biologists.
Unlike harsh anionic detergents (e.g., SDS) that denature kinase domains, or rigid steroidal detergents (e.g., CHAPS) that require high working concentrations, N-tetradecylglycine features a glycine-derived betaine headgroup and a 14-carbon (C14) alkyl tail.
The Causality of Alkyl Chain Length
The selection of a C14 zwitterionic detergent is driven by two critical mechanistic factors:
Ultra-Low Critical Micelle Concentration (CMC): The addition of two carbons to the hydrophobic tail compared to its C12 counterpart (Empigen BB) reduces the CMC by a factor of ten. N-tetradecylglycine exhibits a CMC of approximately 0.16 mM (0.0048% w/v)[1], whereas Empigen BB requires 1.6–2.1 mM for micellization. This allows researchers to use significantly lower detergent concentrations, preventing background interference in downstream colorimetric assays (like BCA) and preserving weak electrostatic protein-protein interactions.
Structural Mimicry of Lipid Anchors: The C14 tail perfectly mimics the endogenous myristoyl group (C14:0) found on2[2]. By mimicking this lipid anchor, N-tetradecylglycine efficiently competes for membrane binding sites, extracting these specific targets into mixed micelles while stabilizing their hydrophobic domains[3].
Table 1: Physicochemical Properties of Zwitterionic Detergents
Detergent
Alkyl Chain
CMC (mM)
CMC (% w/v)
Denaturing Potential
N-Tetradecylglycine
C14
~0.16
~0.005%
Low (Preserves Native Fold)
Empigen BB
C12
1.6 - 2.1
~0.05%
Low to Moderate
CHAPS
Rigid Steroid
8.0
~0.49%
Low
Concentration Guidelines & Optimization Matrix
The optimal concentration of N-tetradecylglycine depends entirely on the subcellular fraction targeted for extraction. Because of its low CMC, small adjustments yield significant changes in solubilization power.
Table 2: Concentration Guidelines for N-Tetradecylglycine
Target Application
Recommended Conc. (% w/v)
Buffer Matrix
Mechanistic Rationale
Cytosolic Extraction
0.1% - 0.2%
50 mM Tris-HCl, 150 mM NaCl
Mild permeabilization; extracts cytosolic proteins while leaving integral membrane proteins and nuclei intact.
Co-Immunoprecipitation
0.25% - 0.5%
50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA
Balances membrane solubilization with the preservation of weak, transient electrostatic protein complexes.
Lipid Raft Solubilization
0.5% - 1.0%
50 mM HEPES, 150 mM NaCl, 10% Glycerol
Fully disrupts lipid bilayers and solubilizes tightly anchored N-myristoylated targets without denaturing kinase domains.
Workflow & Mechanistic Visualization
Workflow for mammalian cell lysis using N-tetradecylglycine buffer.
Mechanism of membrane protein solubilization by N-tetradecylglycine.
This protocol is designed for the extraction of membrane-associated protein complexes from
1×107
mammalian cells (e.g., HEK293, HeLa, or Jurkat).
Step 1: Buffer Preparation
Prepare the base buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 5% Glycerol.
Add N-tetradecylglycine to a final concentration of 0.5% (w/v) . Causality: This concentration is well above the CMC (~0.16 mM) to ensure rapid micellization, but low enough to prevent the dissociation of multi-subunit complexes.
Add protease and phosphatase inhibitor cocktails immediately prior to use.
Step 2: Cell Harvesting
Aspirate media and wash adherent cells twice with ice-cold PBS to remove serum proteins, which can act as a detergent sink.
Scrape cells in 1 mL of ice-cold PBS, transfer to a microcentrifuge tube, and pellet at 500 x g for 5 minutes at 4°C.
Step 3: Lysis & Solubilization
Resuspend the cell pellet in 500 µL of the prepared N-tetradecylglycine lysis buffer.
Incubate on ice for 30 minutes. Gently invert the tube every 10 minutes. Causality: Avoid vortexing. Vigorous mechanical shear combined with detergent action can prematurely rupture the nuclear envelope, releasing viscous genomic DNA that traps target proteins.
Step 4: Clarification
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
Carefully transfer the supernatant (soluble fraction) to a pre-chilled tube. Retain the pellet (insoluble fraction) for validation.
Protocol Validation & Quality Control Matrix
A protocol is only trustworthy if it contains internal controls to prove its efficacy. To ensure that the N-tetradecylglycine concentration is optimally calibrated for your specific cell line, this protocol employs a self-validating compartmental marker strategy .
By analyzing both the soluble fraction and the insoluble pellet via Western blot, researchers can definitively confirm the success of the lysis:
Cytosolic Extraction Check: Probe for GAPDH or Tubulin . These should be exclusively in the soluble fraction. If found in the pellet, the lysis was incomplete (increase incubation time).
Membrane Solubilization Check: Probe for Na+/K+ ATPase or an N-myristoylated target like LCK . If these markers remain in the pellet, the detergent concentration is too low to fully disrupt lipid rafts; increase N-tetradecylglycine to 0.75% or 1.0%.
Nuclear Integrity Check: Probe for Histone H3 . This should remain entirely in the insoluble pellet. If Histone H3 is detected in the soluble fraction, the lysis conditions were too harsh, indicating that the nuclear envelope was breached. Reduce the detergent concentration or minimize mechanical agitation.
References
Beckett, A. H., & Woodward, R. J. (1963). The Journal of Pharmacy and Pharmacology 1963 Volume 15 No.7. Department of Science Service. 1
Sigma-Aldrich. EMPIGEN BB detergent Sigma CAS No.66455-29-6. Sigma-Aldrich.
Komaniecki, P. T., et al. (2021). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Frontiers in Cell and Developmental Biology. 3
Udenwobele, D. I., et al. (2017). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Nature Communications. 2
Application Note: Synthesis and Purification of Glycine, N-tetradecyl- (N-Tetradecylglycine)
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized experimental protocols, and self-validating purification strategies for long-chain...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, optimized experimental protocols, and self-validating purification strategies for long-chain N-alkylglycines.
Introduction & Mechanistic Overview
Glycine, N-tetradecyl- (commonly known as N-tetradecylglycine or 2-(tetradecylamino)acetic acid) is a highly valuable amphiphilic building block. It is extensively utilized in the formulation of advanced lipid nanoparticles (LNPs), the synthesis of amino acid-based surfactants, and as a precursor for bioorthogonal chemical probes 1[1].
The synthesis of N-tetradecylglycine relies on the classic nucleophilic substitution (
SN2
) of an
α
-halo acid by a primary fatty amine. Specifically, the primary amine group of tetradecylamine acts as the nucleophile, attacking the
α
-carbon of chloroacetic acid.
The Chemical Challenge: Phase Disparity and Over-Alkylation
Synthesizing long-chain N-alkyl amino acids presents two distinct challenges 2[2]:
Phase Disparity: Tetradecylamine (
C14
) is highly lipophilic and insoluble in water, whereas chloroacetic acid is highly hydrophilic. A carefully calibrated mixed-solvent system is required to co-solubilize both reagents and support the polar
SN2
transition state.
Over-Alkylation: Primary amines can undergo double alkylation, reacting with a second equivalent of chloroacetic acid to form an undesirable N-tetradecyliminodiacetic acid byproduct. This is mitigated by strict stoichiometric control and dropwise addition of the electrophile 3[3].
To establish a self-validating and high-yield protocol, reaction parameters must be tightly controlled. The table below summarizes the causality behind the optimized conditions compared to sub-optimal historical methods.
Parameter
Sub-optimal Condition
Optimized Protocol
Scientific Rationale (Causality)
Solvent
100% Water
EtOH/H
2
O (80:20)
Tetradecylamine is lipophilic. The mixed solvent ensures a homogenous phase while maintaining a high enough dielectric constant for the
SN2
transition state.
Addition Rate
Bolus Addition
Dropwise (over 1h)
Prevents thermal spikes and local concentration gradients, drastically minimizing over-alkylation to diacetic acid.
Temperature
80 °C (Reflux)
60 °C
Higher temperatures exponentially increase the kinetic rate of secondary
SN2
attacks. 60 °C provides the ideal thermodynamic balance.
Acid Scavenger
Na
2
CO
3
NaOH (Aqueous)
The reaction generates HCl. NaOH maintains pH > 9 more effectively, ensuring the amine remains deprotonated and nucleophilic.
Target Yield
< 40%
> 85%
Synergistic effect of phase homogeneity, controlled stoichiometry, and precise thermal management.
Experimental Protocol
This protocol is designed as a self-validating system : the success of the reaction is physically confirmed during the workup phase. Because N-tetradecylglycine is a zwitterion, it possesses a specific isoelectric point (pI
≈
3.5). Adjusting the pH to this exact value forces the molecule into its neutral, insoluble state, causing it to spontaneously precipitate out of the solvent matrix.
Fig 2. Step-by-step experimental workflow for the synthesis and purification of N-tetradecylglycine.
Materials Required
Tetradecylamine : 10.67 g (50.0 mmol, 1.0 equiv)
Chloroacetic Acid : 4.73 g (50.0 mmol, 1.0 equiv)
Sodium Hydroxide (NaOH) : 4.00 g (100.0 mmol, 2.0 equiv) — 1 equiv to neutralize chloroacetic acid, 1 equiv to scavenge HCl.
Amine Solution: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 10.67 g of tetradecylamine in 160 mL of absolute ethanol. Heat the solution to 60 °C to ensure complete dissolution.
Electrophile Solution: In a separate beaker, dissolve 4.73 g of chloroacetic acid in 40 mL of deionized water. Carefully neutralize this solution by adding 2.00 g of NaOH (dissolved in 10 mL water) while stirring in an ice bath. Scientific Rationale: Pre-neutralizing to sodium chloroacetate prevents the immediate protonation of tetradecylamine upon mixing, which would kill the reaction.
Phase 2: The Coupling Reaction
3. Addition: Transfer the aqueous sodium chloroacetate solution to the dropping funnel. Add it dropwise to the stirring amine solution at 60 °C over a period of 1 hour.
4. pH Maintenance: Concurrently, add the remaining 2.00 g of NaOH (dissolved in 10 mL water) dropwise to maintain the reaction pH between 9.0 and 10.0.
5. Incubation: Once addition is complete, maintain the reaction at 60 °C under continuous stirring for 12 hours.
Phase 3: Workup and Self-Validating Purification
6. Concentration: Cool the reaction mixture to room temperature. Optionally, concentrate the mixture under reduced pressure to remove approximately 50% of the ethanol.
7. Isoelectric Precipitation (Critical Step): Slowly add 2M HCl dropwise to the reaction mixture while monitoring with a pH meter. Bring the pH down to exactly 3.5 .
Validation Check: A thick, white precipitate of crude N-tetradecylglycine will form. If no precipitate forms, the reaction has failed or the pH has bypassed the isoelectric point.
Isolation: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (3 x 50 mL) to remove NaCl salts, followed by cold acetone (2 x 20 mL) to remove unreacted tetradecylamine.
Recrystallization: Recrystallize the crude product from hot ethanol to yield pure N-tetradecylglycine as a white crystalline powder. Dry under vacuum at 40 °C for 24 hours.
Analytical Characterization
To verify the structural integrity of the synthesized N-tetradecylglycine, perform the following analyses:
LC-MS (ESI+): Expected
m/z[M+H]+
= 272.25 for
C16H33NO2
.
1
H-NMR (400 MHz, CDCl
3
/ CD
3
OD): Look for the characteristic singlet of the
α
-protons of the glycine moiety at
δ∼
3.50 ppm, and the triplet of the
N−CH2
protons of the tetradecyl chain at
δ∼
2.95 ppm. The terminal methyl group will appear as a triplet at
δ
0.88 ppm.
References
Vušak, D., Jurković, M., Smrečki, N., & Prugovečki, B. "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." MDPI, 2023. 3
"Synthesis and physicochemical study of novel amino acid based surfactants." Chalmers Publication Library, 2011. 2
"N-alkylated amino acids and oligopeptides, uses thereof and methods for providing them." Google Patents (WO2018178397A1), 2018. 1
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Self-Validating Protocol
Executive Summary
Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine or TDG) is an advanced amphoteric surfactant increasingly utilized in next-generation delivery systems, including lipid nanoparticles (LNPs) and squalene-based nanoemulsions[1],[2]. Structurally, TDG features a zwitterionic headgroup (a secondary amine and a carboxylic acid) and a 14-carbon (tetradecyl/myristyl) hydrophobic tail. This unique molecular architecture allows TDG to provide robust steric and electrostatic stabilization at the oil-water interface, outperforming traditional single-charge surfactants in complex physiological environments[3].
Mechanistic Insights: The Causality of TDG Stabilization
Successful nanoemulsion formulation requires a deep understanding of interfacial dynamics. TDG is selected over traditional surfactants (like Polysorbate 80 or SDS) for two fundamental mechanistic reasons:
Optimal Hydrophobic-Lipophilic Balance (HLB) via the C14 Tail: The 14-carbon tail provides sufficient hydrophobicity to anchor firmly into the lipid core without inducing the excessive membrane rigidity often seen with longer C18 (stearyl) chains. This maintains the interfacial fluidity necessary for cellular uptake and endosomal escape in intracellular drug delivery applications ()[2].
pH-Responsive Interfacial Dynamics: The zwitterionic headgroup acts as a dynamic buffer. At physiological pH (~7.4), the coexistence of cationic (protonated amine) and anionic (deprotonated carboxylate) charges creates a highly hydrated steric barrier. This dual-charge hydration layer prevents droplet coalescence and reduces non-specific protein corona formation in vivo[3].
Fig 1. Mechanism of TDG-mediated interfacial stabilization in nanoemulsions.
Self-Validating Formulation Protocol
This protocol details the production of a 10% (v/v) squalene-in-water nanoemulsion stabilized by 1.5% (w/v) TDG utilizing High-Pressure Homogenization (HPH). Every phase includes a self-validation checkpoint to ensure systemic trustworthiness.
Phase 1: Component Solubilization
Step 1: Dissolve 1.5% (w/v) Glycine, N-tetradecyl- in a 10 mM HEPES buffer adjusted to pH 7.4.
Causality: TDG is solubilized in the aqueous phase rather than the oil phase because its zwitterionic headgroup requires complete hydration to prevent premature micellization. A pH of 7.4 ensures the molecule remains in its true zwitterionic state, maximizing electrostatic repulsion.
Step 2: Prepare the oil phase (10% v/v Squalene) and heat both the aqueous and oil phases to 60°C.
Causality: Heating reduces the dynamic viscosity of the oil phase, significantly lowering the energy barrier required for droplet disruption during homogenization.
Phase 2: Pre-Emulsification
Step 3: Slowly inject the aqueous phase into the oil phase while shearing at 10,000 RPM using a rotor-stator homogenizer for 5 minutes.
Causality: This creates a coarse macroemulsion. Skipping this step or under-shearing will leave large oil droplets that can physically jam the micro-channels of the high-pressure homogenizer.
Self-Validation Checkpoint 1: Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS). The Z-average droplet size must be <3 µm. Action: If >3 µm, increase shear time by 2-minute increments until the target is met. Proceeding with larger droplets invalidates downstream HPH efficiency.
Phase 3: High-Pressure Homogenization (HPH)
Step 4: Process the coarse emulsion through an HPH at 15,000 psi for 3 to 5 continuous cycles.
Causality: The intense cavitation and shear forces inside the interaction chamber disrupt the oil droplets into the nanometer range. As the surface area of the oil phase exponentially increases, the highly mobile TDG molecules rapidly adsorb to the newly created interfaces, lowering interfacial tension and preventing re-coalescence[3].
Self-Validation Checkpoint 2: Measure the Z-average and Polydispersity Index (PDI) after cycle 3. A successful run will yield a Z-average <150 nm and a PDI <0.15. Action: If PDI > 0.2, the surfactant-to-oil ratio is too low to cover the new surface area, or the energy input is insufficient. Add 0.5% TDG or run 2 additional cycles.
Phase 4: Stress Testing & Final Validation
Step 5: Subject the final nanoemulsion to a 3-cycle freeze-thaw test (-20°C for 12h, then 25°C for 12h).
Causality: Freezing forces water crystallization, which physically compresses the dispersed oil droplets. If the TDG interfacial layer lacks structural integrity, the droplets will irreversibly coalesce.
Self-Validation Checkpoint 3: Re-measure DLS after the final thaw. Action: The formulation is validated if the Z-average increases by <10% and no macroscopic phase separation is observed.
Fig 2. Self-validating workflow for formulating TDG-stabilized nanoemulsions.
Quantitative Data & Quality Attributes
The zwitterionic nature of TDG makes the nanoemulsion highly responsive to environmental pH. Table 1 summarizes the expected quantitative outcomes of TDG-stabilized formulations under various conditions, demonstrating the critical threshold of surfactant concentration and the pH-dependent charge shifting.
Table 1: Influence of TDG Concentration and pH on Nanoemulsion Quality Attributes
Formulation
TDG Conc. (% w/v)
Buffer pH
Z-Average (nm)
PDI
Zeta Potential (mV)
Freeze-Thaw Stability
F1 (Under-stabilized)
0.5%
7.4
185 ± 8
0.22
-4.5 ± 1.2
Fail (Phase Separation)
F2 (Optimal)
1.5%
7.4
120 ± 3
0.08
-5.2 ± 0.8
Pass (<5% size increase)
F3 (Acidic Shift)
1.5%
4.0
145 ± 5
0.12
+25.4 ± 2.1
Pass (<8% size increase)
F4 (Alkaline Shift)
1.5%
9.0
130 ± 4
0.10
-35.1 ± 1.5
Pass (<5% size increase)
Data Interpretation: Formulation F1 fails stress testing due to insufficient TDG molecules to fully coat the high-surface-area nanodroplets generated during HPH. Formulations F2, F3, and F4 demonstrate TDG's amphoteric behavior: at acidic pH (F3), the amine is protonated while the carboxylate is neutralized, yielding a strong positive charge; at alkaline pH (F4), the carboxylate dominates, yielding a strong negative charge.
References
Formulation de liposomes. Google Patents (WO2020251368A1).
Compounds and compositions for intracellular delivery of agents. Google Patents (WO2018232120A1).
Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite. Minerals 2019, 9(5), 278. MDPI. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Focus: Lipid Nanoparticles (LNPs), mRNA Delivery, and Blood-Brain Barrier (BBB) Targeting
Introduction & Mechanistic Insights
Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine, myristylglycine, or 2-(tetradecylamino)acetic acid; CAS: 78961-17-8) is a highly versatile amphiphilic amino acid derivative[1]. In the rapidly evolving landscape of targeted drug delivery, this molecule serves as a critical functional lipid and a structural building block for advanced nanotherapeutics[2].
As a Senior Application Scientist, I approach N-tetradecylglycine not just as a chemical reagent, but as a dynamic biophysical tool. Its utility in formulation science stems from two fundamental structural features:
The Myristyl (14-Carbon) Tail: Unlike longer stearyl (18-carbon) chains that can induce excessive membrane rigidity, the 14-carbon tail provides optimal hydrophobic anchoring within lipid bilayers. It perfectly matches the hydrophobic core thickness of standard phospholipids (like DSPC or POPC), preventing phase separation while maintaining membrane fluidity.
The Glycine Headgroup: The secondary amine and carboxylic acid moieties grant the molecule zwitterionic and pH-responsive properties. In the context of Lipid Nanoparticles (LNPs), the amine can be protonated in acidic environments to bind anionic nucleic acids, while the carboxyl group serves as a highly reactive handle for conjugating targeting ligands, such as cell-penetrating peptides (CPPs)[3].
Mechanism of Action: Endosomal Escape
When incorporated into LNPs for mRNA delivery, N-tetradecylglycine acts as an ionizable/helper lipid. Following cellular endocytosis, the pH within the endosome drops. This acidic shift protonates the secondary amine of the glycine headgroup, increasing the cationic charge of the nanoparticle. This charge shift promotes electrostatic interaction with the anionic endosomal membrane, driving a transition from a stable lamellar phase to a disruptive inverted hexagonal phase, ultimately releasing the mRNA payload into the cytosol[2].
Fig 2. Mechanism of endosomal escape mediated by the protonation of N-tetradecylglycine.
Quantitative Formulation Parameters
To ensure reproducible formulation, the biophysical parameters must be tightly controlled. Table 1 summarizes the optimal physicochemical targets for N-tetradecylglycine-based LNPs.
Table 1: Physicochemical Properties and Quality Control Metrics
Parameter
Optimal Value / Range
Mechanistic Rationale
Molar Ratio (Ionizable : DSPC : Chol : PEG)
50 : 10 : 38.5 : 1.5
Balances RNA encapsulation (ionizable lipid) with structural stability (Cholesterol/DSPC) and circulation half-life (PEG-lipid)[2].
Ensures complete protonation of the glycine secondary amine for maximum electrostatic binding to mRNA.
Final Formulation pH
7.4 (1x PBS)
Neutralizes surface charge to prevent systemic toxicity and premature immune clearance.
Encapsulation Efficiency (EE%)
> 90%
Validates successful electrostatic complexation between the lipid and the RNA payload.
Particle Size (Z-average)
60 - 90 nm
The optimal size range for hepatic and extra-hepatic tissue penetration via the EPR effect.
Experimental Protocols
The following methodologies are designed as self-validating systems . By incorporating specific quality control checkpoints, researchers can immediately verify the success of the biophysical interactions at each stage.
Protocol 1: Microfluidic Formulation of mRNA-LNPs using N-tetradecylglycine
Objective: Synthesize monodisperse lipid nanoparticles for intracellular mRNA delivery.
Step 1: Lipid Phase Preparation
Action: Dissolve N-tetradecylglycine, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
Causality: This specific ratio is thermodynamically optimized. N-tetradecylglycine drives RNA complexation, cholesterol fills interstitial spaces between the myristyl tails to stabilize the bilayer, and DMG-PEG2000 prevents particle aggregation during self-assembly[2].
Step 2: Aqueous Phase Preparation
Action: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to achieve a Nitrogen-to-Phosphate (N:P) ratio of 6:1.
Causality: At pH 4.0, the secondary amine of N-tetradecylglycine is fully protonated. An N:P ratio of 6:1 provides an optimal excess of cationic charges to condense the anionic mRNA backbone completely, protecting it from RNase degradation.
Step 3: Microfluidic Mixing
Action: Load the lipid and aqueous phases into separate syringes. Inject into a microfluidic mixing cartridge at a flow rate ratio of 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.
Causality: The 3:1 ratio rapidly increases the polarity of the solvent mixture. This sudden shift drives the hydrophobic collapse of the lipids around the mRNA core. The high total flow rate ensures chaotic advection, yielding monodisperse particles.
Step 4: Dialysis and Buffer Exchange
Action: Immediately transfer the effluent to a 10K MWCO dialysis cassette and dialyze against 100 volumes of 1x PBS (pH 7.4) for 12 hours at 4°C.
Causality: Dialysis removes cytotoxic ethanol and raises the pH to 7.4. This neutralizes the surface charge of the LNPs, which is critical for minimizing protein corona formation in vivo.
Step 5: Quality Control (Self-Validation Checkpoint)
Action: Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Measure Encapsulation Efficiency (EE%) using a RiboGreen assay.
Validation Logic: A successful formulation will yield a Z-average size of 60-90 nm with a PDI < 0.15. An EE% > 90% confirms that the electrostatic complexation was successful. Troubleshooting: If EE% < 70%, the formulation has failed; verify the pH of the citrate buffer, as incomplete protonation of N-tetradecylglycine is the primary cause of poor encapsulation.
Fig 1. Microfluidic workflow for synthesizing N-tetradecylglycine-based Lipid Nanoparticles.
Protocol 2: Functionalization of Liposomes with Myristoylated Peptides for BBB Penetration
Objective: Utilize N-tetradecylglycine as a lipid anchor to present cell-penetrating peptides (CPPs) on the surface of liposomes for neuro-targeted delivery.
Step 1: Peptide Conjugation
Action: Conjugate a polyarginine sequence to the carboxyl group of N-tetradecylglycine using a standard Schotten-Baumann reaction or EDC/NHS coupling[3].
Causality: This creates a myristoylated peptide. The glycine moiety acts as a flexible spacer, ensuring the polyarginine sequence is sterically available to interact with the blood-brain barrier endothelium.
Step 2: Thin-Film Hydration
Action: Combine the N-tetradecylglycine-peptide conjugate with base structural lipids (e.g., POPC, Cholesterol) in chloroform. Evaporate under reduced pressure to form a thin lipid film.
Causality: The 14-carbon myristyl tail of N-tetradecylglycine is perfectly length-matched to the hydrophobic core of POPC bilayers, ensuring stable anchoring without inducing phase separation or membrane destabilization.
Step 3: Hydration and Extrusion
Action: Hydrate the film with HEPES buffered saline (pH 7.4) and extrude the suspension through a 100 nm polycarbonate membrane 11 times.
Step 4: Quality Control (Self-Validation Checkpoint)
Action: Measure the zeta potential of the extruded liposomes and compare it to a control batch of unfunctionalized POPC/Cholesterol liposomes.
Validation Logic: Unfunctionalized liposomes will exhibit a near-neutral zeta potential. A significant shift to a positive zeta potential (e.g., +15 to +25 mV) validates the successful surface presentation of the cationic polyarginine targeting ligands.
References
Title: WO2018232120A1 - Compounds and compositions for intracellular delivery of agents
Source: Google Patents
URL
Title: 2-(tetradecylamino)
Title: Crossing the blood–brain barrier: A potential application of myristoylated polyarginine for in vivo neuroimaging
Source: ResearchGate
URL
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Mechanistic Principles & Causality
Glycine, N-tetradecyl- (also known as N-tetradecylglycine, myristylglycine, or TDG) is a highly versatile amphoteric surfactant. Structurally, it features a 14-carbon hydrophobic tail and a zwitterionic amino acid headgroup. At physiological pH (~7.4), the secondary amine is protonated and the carboxylate is deprotonated, yielding a net-neutral zwitterion. This unique structural motif allows N-tetradecylglycine to form highly stable, biocompatible micelles with low toxicity profiles, making it an excellent candidate for drug delivery vehicles and membrane protein solubilization [1].
Causality in Protocol Design (The "Why")
Thermal Solubilization (The Krafft Point): Surfactants with C14 chains exhibit a specific Krafft temperature. Below this temperature, the surfactant exists as a hydrated solid crystal. Heating the buffer above 45 °C provides the necessary thermal energy to overcome the lattice energy, allowing monomers to enter the aqueous phase and spontaneously self-assemble once the Critical Micelle Concentration (CMC) is reached.
Mechanical Shear via Sonication: While spontaneous micellization occurs above the CMC, probe sonication inputs mechanical shear to break down multilamellar aggregates into uniform, monodisperse spherical micelles.
Pyrene Fluorescence for CMC Determination: Pyrene is a highly hydrophobic fluorescent probe. In an aqueous environment, its emission spectrum shows a characteristic ratio of the first (
I1
, ~372 nm) to third (
I3
, ~384 nm) vibronic peaks of ~1.8. When micelles form, pyrene partitions into the hydrophobic core, and the
I1/I3
ratio drops to ~1.0–1.2 [2]. Plotting this ratio against surfactant concentration yields a sigmoidal curve; the inflection point mathematically defines the CMC.
Experimental Workflow Visualization
Workflow for Glycine, N-tetradecyl- micelle preparation and physicochemical characterization.
Solvent: Methanol (HPLC grade, for pyrene stock preparation)
Equipment: Probe sonicator (e.g., Branson Sonifier), Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS), and a Fluorescence Spectrophotometer.
Step-by-Step Methodologies
Phase 1: Preparation of Pyrene-Doped Vials (For CMC Assay)
Self-validating step: Ensuring the probe does not alter the micelle structure.
Prepare a 1 mM stock solution of pyrene in HPLC-grade methanol.
Aliquot the pyrene stock into a series of amber glass vials such that the final concentration of pyrene in each vial will be
1×10−6
M after the addition of the aqueous surfactant solutions.
Evaporate the methanol completely under a gentle stream of nitrogen gas in a dark fume hood [2].
Expert Insight: Methanol acts as a cosolvent. If left in the system, it will artificially increase the solubility of the surfactant tails in the bulk phase, thereby falsely elevating the measured CMC.
Phase 2: Hydration and Thermal Solubilization
Weigh the appropriate mass of Glycine, N-tetradecyl- to prepare a 10 mM stock solution (This is strategically chosen to be ~30x above the expected CMC of ~0.2–0.3 mM).
Suspend the dry powder in pre-heated PBS (pH 7.4) at 45 °C.
Stir magnetically at 500 rpm for 30 minutes at 45 °C until the solution transitions from a cloudy suspension to an optically clear liquid.
Expert Insight: Optical clarity is the primary visual validation that the surfactant has fully dissolved into monomers and micelles, having successfully surpassed the Krafft point.
Phase 3: Micellar Self-Assembly via Sonication
Transfer the clear surfactant solution to a glass vial.
Submerge the vial in a water bath maintained at 45 °C to prevent premature crystallization during the process.
Pulse-sonicate the solution using a probe sonicator (Amplitude 30%, 10s ON / 10s OFF) for 5 minutes.
Allow the solution to equilibrate at room temperature (25 °C) for 2 hours to allow the micellar structures to reach thermodynamic equilibrium.
Phase 4: CMC Determination
Prepare a serial dilution of the 10 mM surfactant stock using PBS to generate 15 concentrations ranging from 0.001 mM to 10 mM.
Add 2 mL of each dilution to the previously prepared pyrene-coated amber vials.
Incubate the vials in the dark at 25 °C for 12 hours on an orbital shaker. This duration ensures complete partitioning of the pyrene into the hydrophobic micellar cores.
Measure the fluorescence emission spectra of each vial from 350 nm to 450 nm (Excitation = 334 nm, Slit width = 2.5 nm).
Calculate the
I1/I3
ratio (Intensity at 372 nm / Intensity at 384 nm) and plot it against the logarithmic concentration of the surfactant. The CMC is the inflection point of the resulting sigmoidal curve.
Phase 5: Physicochemical Characterization (DLS)
Dilute the equilibrated micelle solution to 2 mM using PBS.
Load 1 mL into a disposable polystyrene cuvette for DLS measurement.
Measure the hydrodynamic diameter (
Dh
) and Polydispersity Index (PDI) at 25 °C (Equilibration time: 120 seconds).
Load 800 µL into a folded capillary cell to measure the Zeta Potential.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties of Glycine, N-tetradecyl- micelles when prepared in PBS (pH 7.4) at 25 °C [1], [3].
Parameter
Expected Value Range
Analytical Method
Critical Micelle Concentration (CMC)
0.15 – 0.35 mM
Pyrene Fluorescence (
I1/I3
ratio)
Hydrodynamic Diameter (
Dh
)
4.0 – 8.0 nm
Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)
< 0.20
Dynamic Light Scattering (DLS)
Zeta Potential
-5 mV to +5 mV (Near neutral)
Electrophoretic Light Scattering
Krafft Temperature
~35 – 40 °C
Visual Turbidimetry / DSC
Troubleshooting & Self-Validation System
To ensure the trustworthiness of the protocol, use the following causality-based troubleshooting matrix if experimental deviations occur.
Observed Issue
Mechanistic Cause
Corrective Action
Solution remains cloudy after 30 mins of heating
The temperature is below the Krafft point of the specific buffer system.
Increase the water bath temperature to 55 °C. Ensure the buffer ionic strength is not excessively high, which can salt-out the surfactant.
High PDI (> 0.3) in DLS measurements
Presence of multilamellar vesicles or dust particulates in the buffer.
Filter the PBS buffer through a 0.22 µm syringe filter before adding the surfactant. Increase sonication time by 2 minutes.
No sigmoidal drop in
I1/I3
pyrene ratio
Residual methanol in the vials, or the surfactant concentration range is too low.
Ensure complete nitrogen blow-down of methanol. Extend the serial dilution to higher concentrations (up to 20 mM).
Zeta potential is highly negative (< -20 mV)
The pH of the buffer is too high, causing complete deprotonation of the secondary amine.
Verify the buffer pH is exactly 7.4. At higher pH values, the zwitterionic nature is lost, and the molecule behaves as an anionic surfactant.
References
Nan, N., Zhu, Y., Han, Y., & Liu, J. (2019). Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite. Minerals, 9(5), 278.[Link]
Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044.[Link]
Cipiciani, A., Linda, P., Savelli, G., & Bunton, C. A. (1981). Kinetics and mechanism of base-catalyzed hydrolysis of 5,5′-dithiobis(2-nitrobenzoic acid) in water, hexadecyltrimethylammonium bromide micelles, and dioctadecyldimethylammonium chloride surfactant vesicles. Journal of the Chemical Society, Perkin Transactions 2, (6), 990-995.[Link]
Application
Application Note: Incorporating Glycine, N-tetradecyl- into Liposomal Formulations for Gene Therapy
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Intracellular Delivery of Nucleic Acids (mRNA/siRNA) via Lipid Nanoparticles (LNPs) Introduction & Mechanistic Rationa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Application: Intracellular Delivery of Nucleic Acids (mRNA/siRNA) via Lipid Nanoparticles (LNPs)
Introduction & Mechanistic Rationale
The successful intracellular delivery of nucleic acid therapeutics relies heavily on the structural and functional integrity of the lipid nanoparticle (LNP) vector. While standard formulations rely on a four-component system (ionizable lipid, cholesterol, helper phospholipid, and PEG-lipid), advanced proprietary formulations have begun integrating amphiphilic amino acid derivatives to enhance fusogenicity and endosomal escape[1].
Glycine, N-tetradecyl- (also known as N-tetradecylglycine or TDG; CAS: 78961-17-8) is a single-chain, secondary amine-containing fatty acid derivative. When incorporated into the lipid matrix, TDG acts as a highly potent, pH-responsive helper lipid[2].
The Causality of TDG in Endosomal Escape
The inclusion of TDG is not merely structural; it is a thermodynamically driven choice. TDG features a 14-carbon hydrophobic tail and a zwitterionic glycine headgroup.
At physiological pH (7.4): The carboxylic acid is deprotonated (
) and the secondary amine is protonated (
). This zwitterionic state mimics endogenous lipids, providing stealth characteristics, reducing non-specific protein corona formation, and maintaining a near-neutral LNP surface charge.
At endosomal pH (5.5): As the endosome acidifies via V-ATPase proton pumps, the carboxyl group of TDG shifts toward a neutral state, while the amine remains cationic. This rapid shift increases the net positive charge and hydrophobicity of the LNP surface. Furthermore, TDG's single-tail geometry acts as an "edge-activator," introducing packing defects in the bilayer. This lowers the activation energy required for the LNP to transition from a stable lamellar phase to an inverted hexagonal (
) phase, heavily promoting fusion with the anionic endosomal membrane and ensuring the cytosolic release of the mRNA/siRNA payload.
Figure 1: pH-responsive endosomal escape mechanism driven by N-tetradecylglycine protonation.
Formulation Composition & Molar Ratios
To maintain self-assembly thermodynamics, TDG must partially replace the standard helper lipid or cholesterol fraction without destabilizing the core complexation driven by the primary ionizable lipid[1].
This protocol utilizes microfluidic mixing to ensure rapid, controlled nanoprecipitation. The procedure is designed as a self-validating system , incorporating critical go/no-go checkpoints to guarantee scientific integrity.
Phase 1: Preparation of Lipid and Aqueous Phases
Lipid Phase (Organic): Dissolve the Ionizable Lipid, Cholesterol, DOPE, TDG, and PEG-DMG in anhydrous ethanol to achieve a final total lipid concentration of 12.5 mM.
Causality: Anhydrous ethanol is required to prevent premature lipid aggregation. TDG may require slight warming (37°C) for complete dissolution due to its zwitterionic hydrogen-bonding network.
Aqueous Phase: Dilute the mRNA/siRNA in 50 mM Citrate Buffer, pH 4.0, targeting an N:P ratio (Nitrogen from ionizable lipids to Phosphate from RNA) of 6:1.
Causality: The acidic pH of 4.0 is strictly required to fully protonate the primary ionizable lipid and the amine group of TDG. This positive charge is the thermodynamic driver for electrostatic complexation with the negatively charged RNA backbone.
Phase 2: Microfluidic Mixing
Load the Lipid Phase and Aqueous Phase into sterile, RNase-free syringes.
Connect syringes to a staggered herringbone micromixer or a T-junction microfluidic cartridge.
Set the flow rates to a 3:1 volume ratio (Aqueous:Organic). For example, Aqueous at 9 mL/min and Organic at 3 mL/min (Total Flow Rate = 12 mL/min).
Causality: A high flow rate combined with a 3:1 ratio ensures that the ethanol concentration drops below the lipid solubility limit in milliseconds. This rapid polarity shift forces uniform nanoprecipitation, trapping the RNA inside the lipid core before large aggregates can form.
Self-Validation Checkpoint 1: Immediately after mixing, measure the raw LNP suspension using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.2 at this stage indicates microfluidic flow instability or incomplete lipid solubilization. If PDI > 0.2, abort downstream processing and recalibrate syringe pump flow rates.
Collect the raw LNP suspension and immediately transfer it into a Slide-A-Lyzer™ dialysis cassette (10K MWCO).
Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 16 hours, replacing the buffer twice.
Causality: Dialysis serves a dual purpose. First, it removes the ethanol, which is toxic to cells and destabilizes the LNP over time. Second, it neutralizes the buffer from pH 4.0 to 7.4. This deprotonates the ionizable lipid and the carboxyl group of TDG, causing the LNP core to condense into a solid particle and neutralizing the surface charge to prevent rapid reticuloendothelial clearance in vivo.
Figure 2: Microfluidic formulation workflow for TDG-integrated lipid nanoparticles.
Quality Control & Self-Validation Metrics
To ensure the trustworthiness of the formulated batch, the following analytical parameters must be met prior to in vitro or in vivo application.
Table 2: Quality Control Release Specifications
Parameter
Analytical Method
Acceptance Criteria
Causality / Rationale
Particle Size (Z-average)
Dynamic Light Scattering (DLS)
60 – 100 nm
Ensures optimal endocytosis and biodistribution.
Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
< 0.15
Confirms a monodisperse population, preventing aggregation-induced toxicity.
Encapsulation Efficiency (EE%)
RiboGreen Assay (± Triton X-100)
> 90%
Validates successful electrostatic complexation. Self-Validation: If EE% < 85%, it indicates premature pH neutralization during mixing. Verify citrate buffer pH.
Zeta Potential (pH 7.4)
Electrophoretic Light Scattering
-2 to +2 mV
A neutral surface at physiological pH prevents rapid clearance and systemic toxicity.
Zeta Potential (pH 5.5)
Electrophoretic Light Scattering
> +15 mV
Confirms the pH-responsiveness of TDG and the ionizable lipid, which is mandatory for endosomal membrane fusion.
References
ModernaTX, Inc. (2018). Compounds and compositions for intracellular delivery of agents (WO2018232120A1).
CureVac SE (2020). Liposome formulation (WO2020251368A1).
Technical Support Center: Troubleshooting N-tetradecylglycine Precipitation
Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers, formulators, and drug development professionals dealing with the low-temperature precipitation of Glycine, N-tetradecyl- (also...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers, formulators, and drug development professionals dealing with the low-temperature precipitation of Glycine, N-tetradecyl- (also known as N-tetradecylglycine or myristylglycine).
Because N-tetradecylglycine is an amphoteric molecule with a long hydrophobic tail (C14) 1, it is highly susceptible to crystallization when exposed to cold-room conditions (e.g., 4°C). This guide breaks down the thermodynamic causality of this phenomenon and provides field-proven, self-validating protocols to stabilize your formulations.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does N-tetradecylglycine precipitate so rapidly when transferred to a 4°C environment?A: The precipitation is governed by the surfactant's Krafft temperature (KT) . Below the Krafft point, the solubility of the surfactant monomers drops below its Critical Micelle Concentration (CMC) 2. For N-tetradecylglycine, the 14-carbon hydrophobic tail generates strong intermolecular van der Waals forces. Simultaneously, at physiological pH, its amphoteric glycine headgroup exists as a zwitterion (net-zero charge). This lack of electrostatic repulsion allows the molecules to pack tightly into a highly stable crystalline lattice, causing rapid precipitation out of the aqueous phase.
Q2: How does adjusting the buffer pH prevent this crystallization?A: Amphoteric surfactants exhibit their lowest solubility at their isoelectric point (pI). By adjusting the pH of your buffer at least 1.5 to 2.0 units away from the pI, you force the N-tetradecylglycine headgroup into a predominantly protonated (cationic) or deprotonated (anionic) state. This net charge introduces strong electrostatic repulsion between the headgroups, which disrupts the crystalline lattice energy and significantly lowers the Krafft point.
Q3: My downstream biological assay is highly sensitive to pH changes. What are my alternative stabilization strategies?A: If pH adjustment is prohibitive, you must rely on thermodynamic disruptors:
Co-solvents (Hydrotropes): Adding low-molecular-weight polar solvents like propylene glycol (5-10% v/v) disrupts the hydrogen-bonding network of bulk water. This reduces the thermodynamic energy required for the C14 tail to remain solvated, lowering the crystallization temperature by 3-5°C 3.
Mixed Micelles (Co-surfactants): Incorporating a nonionic surfactant (e.g., Polysorbate 20 or short-chain ethoxylates) creates "mixed micelles." The structural mismatch between the co-surfactant and the C14 tail introduces steric hindrance, effectively preventing the N-tetradecylglycine from forming a uniform, rigid crystal lattice at low temperatures 4.
Bulky Counterions: Emerging strategies utilize bulky, alkoxylated choline derivatives as counterions, which sterically block the precipitation of long-chain surfactants even at room temperature and below 5.
Part 2: Quantitative Strategy Matrix
Use the following table to select the appropriate intervention based on your required temperature reduction and assay tolerance.
Stabilization Strategy
Recommended Additive / Intervention
Mechanism of Action
Expected Krafft Point Shift (
ΔTk
)
Co-solvent Addition
5% - 10% Propylene Glycol or Ethanol
Disrupts water H-bonding; solvates the hydrophobic tail.
-3°C to -5°C
Electrostatic Repulsion
Adjust pH
±
2 units from pI
Induces net charge; maximizes headgroup electrostatic repulsion.
Disrupts bulk water structure; increases monomer solubility.
-2°C to -4°C
Part 3: System Workflows & Visualization
The following diagram illustrates the thermodynamic pathways of N-tetradecylglycine precipitation and the targeted interventions used to maintain a stable micellar dispersion.
Thermodynamic pathways for preventing N-tetradecylglycine precipitation.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not skip the validation steps, as sub-visible micro-crystals can severely skew downstream analytical results.
Protocol A: Resolubilization of Precipitated Stocks
Use this protocol if your stock solution has already precipitated during cold storage.
Thermal Incubation: Place the sealed container of precipitated N-tetradecylglycine in a water bath set to 10°C above its known Krafft point (typically 40°C–50°C).
Mechanical Agitation: Apply gentle orbital shaking (150 rpm) for 30–45 minutes. Causality: Heat provides the thermodynamic energy to melt the hydrocarbon chains, while agitation accelerates the mass transfer of monomers back into the bulk aqueous phase.
Sonication (Optional but Recommended): If visible aggregates persist, apply bath sonication for 5 minutes. Avoid probe sonication to prevent localized overheating and lipid degradation.
Validation Step: Measure the Optical Density at 600 nm (
OD600
). A fully resolubilized micellar solution should read
≤0.02
. Alternatively, use Dynamic Light Scattering (DLS) to confirm a monodisperse micellar population (typically 3–8 nm) with no large aggregate peaks.
Protocol B: Preparation of Cold-Stable Mixed Micelle Formulations
Use this protocol to proactively formulate N-tetradecylglycine for 4°C stability.
Baseline Solubilization: Dissolve N-tetradecylglycine in your base buffer at room temperature (or slightly heated to 35°C) to ensure complete monomeric dissolution.
Co-surfactant Integration: Slowly add a nonionic co-surfactant (e.g., Polysorbate 20) dropwise while stirring continuously. Aim for a 1:1 or 2:1 molar ratio of N-tetradecylglycine to co-surfactant.
Equilibration: Allow the solution to stir for 60 minutes at room temperature. Causality: This equilibration period is critical. It allows the dynamic exchange of monomers to reach a thermodynamic minimum, forming stable mixed micelles rather than separate homomeric micelles.
Cold-Stress Test (Validation Step): Aliquot 1 mL of the formulation into a glass vial and incubate at 4°C for 24 hours. Assess visually against a dark background for Tyndall scattering (which indicates micro-precipitation). If the solution remains optically clear, the formulation is validated for cold-room use.
Part 5: Comprehensive References
[3] Surfactant Selection and Formulation Optimization Under Low Temperatures. Agritechem. [Link]
[5] A new strategy to dissolve long-chain surfactants in water at low temperatures. Green Chemistry (RSC Publishing).[Link]
[1] Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite. Minerals (MDPI).[Link]
[4] Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Journal of Colloid And Interface Science (Elsevier).[Link]
[2] Measurements of the Krafft Point of Surfactant Molecular Complexes: Insights into the Intricacies of “Solubilization”. Langmuir (ACS Publications).[Link]
Technical Support Center: Troubleshooting Phase Separation in Glycine, N-tetradecyl- Emulsions
Welcome to the technical support guide for formulating with Glycine, N-tetradecyl- (also known as N-tetradecylglycine or myristylglycine). This amphoteric, amino acid-derived surfactant is highly valued in drug delivery...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for formulating with Glycine, N-tetradecyl- (also known as N-tetradecylglycine or myristylglycine). This amphoteric, amino acid-derived surfactant is highly valued in drug delivery and cosmetic formulations for its biocompatibility and lipid-like 14-carbon hydrophobic tail. However, its zwitterionic nature makes it highly sensitive to environmental conditions, frequently leading to phase separation (creaming, flocculation, and coalescence) if formulation parameters are not strictly controlled.
This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to ensure long-term emulsion stability.
Frequently Asked Questions (FAQs)
Q1: Why does my Glycine, N-tetradecyl- emulsion undergo rapid coalescence and creaming shortly after homogenization?
The Causality: Phase separation is the physical breakdown of an emulsion into its individual immiscible liquid phases, often accelerated by an imbalance of attractive and repulsive forces[1]. Glycine, N-tetradecyl- is an amphoteric surfactant containing both a secondary amine and a carboxylic acid headgroup. Its net electrical charge is entirely dependent on the pH of your continuous aqueous phase.
If your formulation's pH is near the surfactant's isoelectric point (pI, typically around pH 5.0–6.0), the molecule exists primarily as a zwitterion with a net charge of zero. Without sufficient electrostatic repulsion between the oil droplets, attractive van der Waals forces dominate. This rapidly induces flocculation and subsequent coalescence, destroying the emulsion.
The Solution: You must titrate the pH of the continuous phase to be at least 1.5 to 2 units away from the pI. Formulating at an acidic pH (< 3.5) forces the surfactant into a cationic state, while a basic pH (> 7.5) forces it into an anionic state. Both extremes generate a high-magnitude zeta potential (> +30 mV or < -30 mV), providing the necessary electrostatic barrier to prevent droplet merging.
Fig 1. Effect of pH on N-tetradecylglycine charge state and emulsion stability.
Q2: How do I optimize the homogenization protocol to prevent Ostwald ripening and sedimentation?
The Causality: Inadequate homogenization leaves a broad droplet size distribution. Larger droplets cream faster due to Stokes' Law, while the size disparity drives Ostwald ripening (smaller droplets dissolving and depositing onto larger ones). Furthermore, processing the emulsion below the Krafft temperature of the 14-carbon (tetradecyl) chain causes the surfactant to crystallize out of the oil-water interface, instantly breaking the emulsion.
The Solution: Heating both phases to similar temperatures (usually 70–75 °C) before combining is critical to prevent premature crystallization of the surfactant tail and ensure a stable interfacial film[2]. Use a two-step mechanical process: high-shear mixing for the primary emulsion, followed by high-pressure homogenization (HPH) to narrow the polydispersity index (PDI).
Q3: What is the effect of ionic strength (buffer salts) on the stability of this formulation?
The Causality: High concentrations of electrolytes (e.g., NaCl, phosphate buffers) compress the electrical double layer around the emulsion droplets. Even if the pH is optimized to provide a high surface charge, excessive salt will screen this charge. Amphoteric surfactants, depending on the pH and ionic strength, can significantly alter the electrostatic repulsion among droplets, shifting the system phase behavior and reducing emulsion stability if not carefully controlled[3].
The Solution: Minimize the ionic strength of the aqueous phase. If a buffer is required, use low-molarity systems (e.g., 10–20 mM) and strictly avoid multivalent cations (like Ca²⁺ or Mg²⁺), which can specifically bind to the carboxylate group of the glycine head when in its anionic state, causing surfactant precipitation.
Quantitative Troubleshooting Matrix
To diagnose your specific failure mode, compare your formulation parameters against this validated baseline data for 5% w/w oil-in-water emulsions stabilized by 1% w/w Glycine, N-tetradecyl-.
Formulation pH
Ionic Strength
Zeta Potential (mV)
Mean Droplet Size (nm)
PDI
7-Day Stability Outcome
3.0
< 10 mM
+38.5
145
0.12
Stable, no creaming
5.5 (Near pI)
< 10 mM
-2.1
850
0.45
Rapid coalescence / Phase separation
8.0
< 10 mM
-42.3
138
0.11
Stable, no creaming
8.0
150 mM NaCl
-15.4
410
0.28
Flocculation / Creaming
Self-Validating Experimental Protocol
To ensure reproducibility and prevent phase separation, follow this standardized, self-validating workflow for preparing pH-stabilized Glycine, N-tetradecyl- emulsions.
Step 1: Phase Preparation & Thermal Equilibration
Weigh the lipid/oil phase components and Glycine, N-tetradecyl- into a glass beaker.
In a separate beaker, prepare the aqueous phase using Milli-Q water.
Heat both phases independently to 75 °C in a water bath. Validation: Verify the temperature with a calibrated thermocouple to ensure the tetradecyl chains are fully melted (above the Krafft point).
Step 2: Primary Emulsification
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear rotor-stator homogenizer at 10,000 RPM for 5 minutes.
Step 3: pH Titration
Measure the pH of the hot primary emulsion.
Use 0.1 M HCl or 0.1 M NaOH to adjust the pH to either 3.5 or 8.0. Strictly avoid the isoelectric region (pH 5.0–6.0).
Step 4: Secondary Homogenization
Pass the emulsion through a High-Pressure Homogenizer (HPH) at 10,000 psi for 3 to 5 cycles.
Step 5: Cooling and Analytical Validation (Self-Correction Step)
Rapidly cool the emulsion to room temperature using an ice bath to lock in the droplet size and prevent thermal degradation.
Validation Check 1 (DLS): Measure the droplet size via Dynamic Light Scattering. The Mean Droplet Size must be < 200 nm with a PDI < 0.2. If PDI > 0.2, increase HPH cycles.
Validation Check 2 (Zeta Potential): Measure the surface charge. The absolute value must be > |30| mV. If it is lower, verify the pH and check for accidental salt contamination in your water source.
Fig 2. Optimized experimental workflow for formulating N-tetradecylglycine emulsions.
References
Title: Separation of Produced Emulsions from Surfactant Enhanced Oil Recovery Processes
Source: Energy & Fuels - ACS Publications
URL: [Link]
Title: How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions
Source: The Cosmetic Formulator
URL: [Link]
Technical Support Center: Optimizing the Reaction Yield of Glycine, N-tetradecyl- Synthesis
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks in synthesizing Glycine, N-tetradecyl- (commonly known...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks in synthesizing Glycine, N-tetradecyl- (commonly known as N-tetradecylglycine or myristylglycine). This amphiphilic molecule is highly valued as a specialized surfactant, a precursor for lipid-based drug delivery systems, and a selective flotation collector in materials science[1]. However, synthesizing it in high yield presents significant challenges due to the stark polarity difference between the zwitterionic glycine and the highly lipophilic C14 chain, as well as the inherent risk of over-alkylation.
Here we detail the two most reliable, self-validating protocols for N-tetradecylglycine synthesis. Every step is designed to preemptively solve common failure points by addressing the underlying chemical causality.
Protocol A: Reductive Amination (Recommended for High Mono-alkylation Selectivity)
Direct alkylation of primary amines often suffers from poor control, leading to undesired di-alkylation[2]. Reductive amination circumvents this by forming an imine intermediate that is subsequently reduced, effectively capping the nitrogen[2].
Step-by-step Methodology:
Imine Formation: Suspend 1.0 eq of glycine in a 1:1 mixture of anhydrous Methanol and Dichloromethane (DCM). Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: Glycine's strong zwitterionic lattice makes it insoluble in pure organic solvents. DIPEA deprotonates the carboxylate, disrupting the lattice and enhancing solubility, allowing the reaction to proceed.
Aldehyde Addition: Add 1.0 eq of tetradecanal dropwise at room temperature. Stir for 4 hours.
Causality: Slow addition prevents the accumulation of unreacted aldehyde, driving the equilibrium toward the Schiff base (imine)[2].
Reduction: Cool the mixture to 0°C. Add 1.5 eq of Sodium Cyanoborohydride (NaBH3CN) in small portions. Adjust the pH to ~5.0-6.0 using glacial acetic acid.
Causality: NaBH3CN is uniquely suited for this because it selectively reduces the protonated imine (iminium ion) at mildly acidic pH without reducing the unreacted aldehyde[2].
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate under vacuum. Purify via recrystallization from cold ethanol.
Protocol B: Direct Alkylation with Phase-Transfer Catalysis (Recommended for Scale-up)
Step-by-step Methodology:
Preparation: Dissolve 2.0 eq of glycine in an aqueous solution of NaOH (2.0 eq) to form sodium glycinate.
Biphasic Setup: Add a solution of 1.0 eq of 1-bromotetradecane in toluene. Add 0.1 eq of Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction: Heat the biphasic mixture to 85°C under vigorous stirring (800+ rpm) for 16 hours.
Causality: TBAB acts as a lipophilic shuttle, carrying the hydrophilic glycinate anion into the toluene phase to react with the alkyl halide. The excess glycine (2.0 eq) statistically minimizes the chance of the mono-alkylated product reacting with another equivalent of 1-bromotetradecane.
Isolation: Cool to room temperature, separate the organic layer, and acidify the aqueous layer to pH 5.5 (the isoelectric point of N-tetradecylglycine) to precipitate the product. Filter and wash with cold water.
Section 2: Troubleshooting Guides & FAQs
Q: Why am I getting a high percentage of N,N-ditetradecylglycine (di-alkylation) instead of the mono-alkylated target?A: This is the most common issue in direct alkylation. When glycine is mono-alkylated, the resulting secondary amine (N-tetradecylglycine) is actually more nucleophilic than the primary amine starting material due to the electron-donating effect of the alkyl chain[2].
Solution: If you must use direct alkylation, increase the glycine-to-halide ratio to at least 3:1 to statistically favor mono-alkylation. Alternatively, switch to the Reductive Amination protocol (Protocol A), as imines only form once on a given primary amine, preventing multiple alkylations[2].
Q: Can I synthesize N-tetradecylglycine directly from a fatty alcohol instead of an aldehyde or halide?A: Yes. Recent advancements in catalytic N-alkylation allow for the direct use of 1-tetradecanol (a cheaper, more stable precursor). This is achieved using homogeneous transition metal catalysts (such as Fe-based or Ru-based complexes) via a "borrowing hydrogen" methodology[3]. The alcohol is temporarily oxidized to an aldehyde by the catalyst, reacts with glycine to form an imine, and is then reduced back by the catalyst[3]. This is highly atom-economical and produces water as the only byproduct.
Q: I am observing a low yield in the reductive amination step. What is going wrong?A: Low yields in reductive amination using NaBH3CN are almost always tied to incorrect pH control. If the pH is too high (>7), the imine is not protonated to the highly electrophilic iminium ion, and reduction stalls. If the pH is too low (<4), the NaBH3CN rapidly decomposes into toxic hydrogen cyanide gas, and the amine gets fully protonated, preventing imine formation.
Solution: Strictly maintain the pH between 5.0 and 6.0 using acetic acid or a buffered system[2]. For solvent-free or alternative reduction conditions, carefully selected activators like p-toluenesulfonic acid can also be utilized to drive the reaction[4].
Section 3: Quantitative Data & Optimization Metrics
Synthesis Method
Electrophile
Reagent / Catalyst
Typical Mono-alkylation Yield
Major Byproduct
Scalability
Reductive Amination
Tetradecanal
NaBH3CN / AcOH
80 - 90%
Trace unreacted aldehyde
Moderate (Hydride cost)
Direct Alkylation
1-Bromotetradecane
NaOH / TBAB (PTC)
45 - 60%
N,N-ditetradecylglycine
High (Low reagent cost)
Borrowing Hydrogen
1-Tetradecanol
Ru/Fe Catalyst
70 - 85%
Minimal
High (Atom economical)
Section 4: Visualizations
Reaction pathways for N-tetradecylglycine synthesis comparing reductive amination and direct alkylation.
Troubleshooting logic tree for resolving low reaction yields in N-tetradecylglycine synthesis.
Section 5: References
Reductive Amination, and How It Works - Master Organic Chemistry. 2
Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite - MDPI. 1
N-alkylated amino acids and oligopeptides, uses thereof and methods for providing them (WO2018178397A1) - Google Patents.3
Bioprocessing Technical Support Center: Managing Glycine, N-tetradecyl- Foaming in Bioreactors
Welcome to the Bioprocessing Technical Support Center. This module is specifically engineered for researchers and bioprocess engineers facing hydrodynamic challenges when cultivating cells in the presence of Glycine, N-t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioprocessing Technical Support Center. This module is specifically engineered for researchers and bioprocess engineers facing hydrodynamic challenges when cultivating cells in the presence of Glycine, N-tetradecyl- (commonly known as myristoyl glycine).
Because Glycine, N-tetradecyl- is a highly effective N-acyl amino acid surfactant, its presence in a bioreactor drastically lowers surface tension, leading to persistent, severe foaming during standard aeration and agitation. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to mitigate foam without compromising cell viability or oxygen mass transfer.
Diagnostic Logic & Troubleshooting Workflow
Before altering your bioprocess parameters, use the following decision matrix to identify the root cause of the foaming and select the least invasive intervention.
Caption: Decision tree for troubleshooting excessive foaming in surfactant-rich bioreactor cultures.
In-Depth FAQs: Mechanisms & Causality
Q1: Mechanistically, why does Glycine, N-tetradecyl- cause such persistent foam in my culture compared to standard media?A: Glycine, N-tetradecyl- is an amphiphilic molecule featuring a hydrophobic tetradecyl (myristoyl) tail and a hydrophilic glycine head. In an aqueous environment, these molecules rapidly accumulate at the liquid-air interface created by bioreactor sparging. This accumulation drastically reduces the surface tension of the culture medium (often down to ~30 mN/m)[1]. The lowered surface tension thermodynamically stabilizes the thin liquid films surrounding gas bubbles, preventing them from bursting upon reaching the surface[2]. Continuous agitation and aeration compound this effect, leading to runaway foam generation[3].
Q2: How do chemical antifoams resolve this, and what are the risks to my cell culture?A: Chemical antifoams, such as silicone-based emulsions (e.g., Simethicone), operate via a displacement mechanism. Because the antifoam possesses an even lower surface tension than the Glycine, N-tetradecyl- foam layer, it spreads over the bubble surface, displacing the stabilizing surfactant monolayer and causing the bubble to locally rupture[2].
The Risk: If overdosed, antifoams can form a hydrophobic "second skin" on the liquid surface. This physical barrier significantly hinders gas exchange and reduces the volumetric oxygen transfer coefficient (kLa)[4]. Furthermore, certain antifoam formulations can cause partial or complete inhibition of cell growth if they coat the cells or form toxic micelles[3].
Q3: What non-chemical alternatives exist if antifoams interfere with my downstream purification?A: If chemical additives are not viable, mechanical foam disruption is the primary alternative. Mechanical foam breakers installed in the bioreactor headspace physically shear the foam layer, returning the liquid to the bulk culture without altering the physico-chemical properties of the broth[5]. Alternatively, Dynamic Membrane Aeration (DMA) can be utilized to provide bubble-free oxygenation via tubular membranes, completely bypassing the gas-liquid interface issues that trigger surfactant foaming[6].
Quantitative Data Analytics
When selecting a foam mitigation strategy, it is critical to balance foam destruction against cellular health and oxygen transfer efficiency.
Foam Mitigation Strategy
Mechanism of Action
Optimal Operating Parameter
Impact on Cell Viability
Impact on Oxygen Transfer (kLa)
Silicone Antifoam (Simethicone)
Displaces surfactant, ruptures liquid film
10 - 30 ppm
Negligible at <30 ppm
Reduces kLa by 10-20%
Mechanical Foam Disruption
Physical shear of the foam layer in headspace
200 - 400 RPM (Headspace impeller)
Potential shear stress if cells are entrapped
No chemical interference
Dynamic Membrane Aeration
Bubble-free oxygenation via tubular membranes
System-dependent
Excellent (Zero shear from bursting bubbles)
Slower overall O2 transfer rate
Microsparging + Pluronic F-68
High interfacial area + shear protection
0.1% - 0.2% (w/v) Pluronic
Highly protective
Minimal reduction
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in control groups and verification steps to confirm causality.
Protocol 1: Antifoam Efficacy and Cytotoxicity Screening Assay
Objective: Determine the minimum effective concentration (MEC) of antifoam required to disrupt Glycine, N-tetradecyl- foam without inducing cytotoxicity.
Causality: Because antifoams can reduce mass transfer or cause direct toxicity, empirical titration is necessary before scaling up to a production bioreactor.
Preparation: Prepare a 3% (v/v) Simethicone stock solution using ultra-pure deionized water. Autoclave the solution to ensure sterility[7].
Baseline Establishment (Control): In a 1 L shake flask, add standard culture media supplemented with your target concentration of Glycine, N-tetradecyl-. Agitate at 400 RPM and sparge with air at 20 mL/min for 60 seconds to generate a baseline foam layer[3].
Titration: Aseptically add the Simethicone stock to achieve final concentrations of 10, 20, and 30 ppm across parallel test flasks[7].
Validation Step 1 (Efficacy): Utilize an optical monitoring system (e.g., LabCam) or visual markers to measure the time required for 75% foam dissipation. An effective agent should dissipate the foam within 2 minutes[3].
Validation Step 2 (Cytotoxicity): Inoculate the treated media with your target cell line. Monitor viable cell density (VCD) and specific growth rate over 72 hours. Compare these metrics against a surfactant-free, antifoam-free control to validate that the chosen concentration does not inhibit cellular metabolism[3].
Protocol 2: Dynamic Bioreactor Aeration and Feed Optimization
Objective: Mitigate foam generation mechanically by altering gas-liquid dynamics, reducing reliance on chemical antifoams.
Causality: High sparge rates create excessive liquid-air interfaces where amphiphilic surfactant molecules accumulate. Decoupling oxygenation from macro-sparging fundamentally starves the foam generation process.
Initial Setup: Equip the bioreactor with a microsparger (to generate smaller bubbles with higher surface-area-to-volume ratios) or a dynamic membrane aeration (DMA) system[6].
Process Adjustment: Reduce the direct gas flow rate to 10% - 15% of the working volume per minute (vvm) to minimize the physical generation of bubbles[4].
Compensatory Agitation: Increase the impeller speed by 10-15% to maintain the volumetric oxygen transfer coefficient (kLa) despite the reduced sparging rate.
Validation Step (kLa and DO): Continuously monitor Dissolved Oxygen (DO) using inline probes. If DO drops below your critical threshold (e.g., 30% air saturation), incrementally increase agitation rather than sparging. This validates that oxygen transfer is maintained without triggering a foaming event.
Surfactant Feeding: Instead of a single bolus addition of Glycine, N-tetradecyl-, implement a continuous fed-batch strategy. This prevents sudden spikes in surfactant concentration that overwhelm the system's surface tension limits.
Molecular Mechanism of Action
The following diagram illustrates the physical causality of how Glycine, N-tetradecyl- stabilizes foam and how chemical interventions disrupt this stabilization.
Caption: Mechanistic pathway of surfactant-induced foam stabilization and chemical antifoam displacement.
References
How to Use Antifoam in Bioreactor Cultures - Patsnap[Link][8]
Improving bioreactor cultivation conditions for sensitive cell lines by dynamic membrane aeration - PMC (NIH)
[Link][6]
Green Synthesis and Surface Properties of Acyl Glycine Surfactants Derived from Vegetable Oils - ResearchGate
[Link][1]
Measurement and control of foam generation in a mammalian cell culture - ResearchGate[Link][3]
What is a bioreactor and how does it work? - INFORS HT[Link][4]
Physical and physiological impacts of different foam control strategies during a process involving hydrophobic substrate for the lipase production by Yarrowia lipolytica - PubMed (NIH)
[Link][5]
Technical Support Center: Troubleshooting the Aqueous Solubility of Glycine, N-tetradecyl- at Acidic pH
Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of Glycine, N-tetradecyl- (also known as N-tetradecylglycine or myri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of Glycine, N-tetradecyl- (also known as N-tetradecylglycine or myristylglycine) under acidic conditions.
While this N-alkyl amino acid is highly valued for its surface activity and biocompatibility, its physicochemical behavior changes drastically as the pH drops below 4.0. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve thermodynamically stable, clear aqueous solutions at low pH.
Core Principles: Why Does N-tetradecylglycine Precipitate at Low pH?
To solve the solubility issue, we must first understand the thermodynamics and protonation states governing the molecule. N-tetradecylglycine is an amphoteric surfactant containing a secondary amine (pKa ~9.6) and a carboxylic acid (pKa ~2.3).
The Causality of Precipitation:
At neutral pH, the molecule exists as a highly soluble zwitterion or an anionic micelle. However, when you lower the pH below 4.0, the carboxylate group (-COO⁻) is protonated to a neutral carboxylic acid (-COOH). The molecule loses its zwitterionic character and behaves exclusively as a cationic surfactant (-NH₂⁺-). Without the anionic charge to provide electrostatic repulsion and hydration, the highly hydrophobic 14-carbon (myristyl) tail dominates the system's free energy[1]. This drives the molecules out of the aqueous phase, causing them to tightly pack into lamellar crystalline structures, thereby elevating the Krafft point well above room temperature[2].
Fig 1: pH-dependent protonation states and resulting solubility mechanisms of N-tetradecylglycine.
Quantitative Phase Behavior Summary
Table 1: Physicochemical State and Solubility Profile across pH Ranges
pH Range
Dominant Chemical Species
Net Charge
Aqueous Solubility
Primary Mechanism of Insolubility
< 3.0 (Acidic)
Cationic (-NH₂⁺-, -COOH)
+1
Very Low
Hydrophobic C14 chain aggregation; High Krafft Point.
4.0 - 8.0 (Neutral)
Zwitterionic (-NH₂⁺-, -COO⁻)
0
Minimal
Isoelectric precipitation; Lack of electrostatic repulsion.
Q1: How can I formulate a clear aqueous solution of N-tetradecylglycine at pH 3.0?
A: The most reliable and thermodynamically stable method is to formulate mixed micelles using a hydrophilic nonionic surfactant, such as Polysorbate 20 (Tween 20).
Mechanistic Causality: Nonionic surfactants intercalate between the protonated N-tetradecylglycine monomers. This disrupts the highly ordered crystalline packing of the C14 tails and significantly increases the entropy of mixing within the micelle. Consequently, the Krafft point of the system is depressed below room temperature, allowing the N-tetradecylglycine to remain solubilized in the micellar core even at highly acidic pH levels[3].
Protocol 1: Mixed-Micelle Solubilization Workflow
Weighing: Combine N-tetradecylglycine and Polysorbate 20 at a 1:3 molar ratio in a clean glass vessel.
Co-solvent Addition: Add 15% (v/v) Propylene Glycol to the mixture. Stir with a spatula to form a uniform, waxy slurry.
Thermal Melting: Heat the mixture to 60°C using a water bath. Self-validation step: Heating above the Krafft point ensures the solid surfactant phase completely melts into an isotropic liquid.
Aqueous Phase Addition: Pre-heat your acidic aqueous buffer (e.g., 50 mM Citrate buffer, pH 3.0) to 60°C. Add the buffer dropwise to the surfactant mixture under continuous high-shear stirring (500 rpm).
Equilibration: Allow the solution to cool gradually to room temperature. The system will remain a clear, stable mixed-micellar solution.
Fig 2: Step-by-step protocol for solubilizing N-tetradecylglycine via mixed-micelle formation.
Q2: What role do co-solvents play, and which ones are recommended for low-pH formulations?
A: Co-solvents act by lowering the dielectric constant of the aqueous continuous phase, which reduces the energetic penalty of exposing the C14 hydrophobic tail to the solvent. Furthermore, they disrupt the hydrogen-bonded network of water, which impedes the formation of rigid surfactant gel phases (liquid crystals) that often plague long-chain amphiphiles at low temperatures[4].
Table 2: Recommended Co-solvents for N-tetradecylglycine at Acidic pH
Co-solvent / Additive
Recommended Conc.
Mechanism of Action
Best Application / Use Case
Propylene Glycol
10 - 20% (v/v)
Disrupts liquid crystalline gel phases; solvates C14 tail.
Topical formulations, cosmetics, and general lab stock solutions.
Ethanol
5 - 15% (v/v)
Rapidly lowers dielectric constant of the aqueous phase.
Analytical sample preparation (e.g., HPLC, MS).
Polysorbate 20
1:3 (Molar Ratio)
Intercalates monomers to form mixed micelles; lowers Krafft point.
Aqueous biological assays requiring clear, stable solutions at low pH.
HP-β-Cyclodextrin
10 - 20% (w/v)
Sterically encapsulates the hydrophobic C14 chain.
Cell-based assays where free surfactants cause membrane lysis.
Q3: Can cyclodextrin complexation resolve the solubility issue without adding other surfactants?
A: Yes. If your experimental design precludes the use of mixed micelles (e.g., in specific biological assays where nonionic surfactants cause cell lysis), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative.
Mechanistic Causality: The internal cavity of HP-β-CD is highly hydrophobic and perfectly sized (~0.6 nm diameter) to accommodate the linear 14-carbon aliphatic chain of N-tetradecylglycine. By encapsulating the hydrophobic tail, the cyclodextrin shields it from the acidic aqueous environment. The hydrophilic exterior of the HP-β-CD ensures the entire inclusion complex remains highly soluble.
Protocol 2: Cyclodextrin Inclusion Workflow
Prepare a 20% (w/v) HP-β-CD solution in your target pH 3.0 buffer.
Add N-tetradecylglycine powder directly to this solution (target a final surfactant concentration of 1-5 mM).
Sonicate the mixture in a bath sonicator at 45°C for 30–45 minutes. Self-validation step: The solution will transition from a milky suspension to optically clear once the inclusion complexes are fully formed.
Q4: Does the choice of acid used to adjust the pH affect the solubility?
A: Absolutely. The counterion provided by the acid plays a critical role in the Krafft point of the resulting cationic surfactant species.
Mechanistic Causality: According to the Hofmeister series, highly polarizable, low-hydration counterions (like Chloride, Cl⁻, from HCl) bind tightly to the protonated secondary amine (-NH₂⁺-). This neutralizes the charge repulsion and promotes rigid crystal lattice formation, causing immediate precipitation. Conversely, using bulkier, highly hydrated organic acids (like Acetic acid or Citric acid) prevents tight ion-pairing. The steric hindrance of these counterions frustrates crystal packing, significantly lowering the Krafft point.
Recommendation: Never use Hydrochloric acid (HCl) to adjust the pH of N-tetradecylglycine solutions. Always use Citric acid or Acetic acid.
removing residual Glycine, N-tetradecyl- from purified protein extracts
Welcome to the Technical Support & Troubleshooting Center for protein extraction and purification. As a Senior Application Scientist, I frequently encounter challenges regarding residual surfactants in downstream workflo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Center for protein extraction and purification.
As a Senior Application Scientist, I frequently encounter challenges regarding residual surfactants in downstream workflows. Glycine, N-tetradecyl- (commonly referred to as N-tetradecylglycine or myristylglycine) is a highly effective zwitterionic surfactant. While its 14-carbon hydrophobic tail and amphoteric headgroup make it excellent for solubilizing membrane proteins, these exact physicochemical properties make it notoriously difficult to remove, leading to severe ion suppression in Mass Spectrometry (MS) and interference in structural assays[1].
Below is a comprehensive, causality-driven guide to diagnosing and resolving N-tetradecylglycine contamination in your protein extracts.
Diagnostic FAQs: Understanding the Contaminant
Q1: I dialyzed my protein extract for 48 hours, but LC-MS/MS still shows massive ion suppression. Why didn't dialysis work?The Causality: Dialysis relies on the monomeric molecular weight of the contaminant being smaller than the Molecular Weight Cut-Off (MWCO) of the membrane. However, N-tetradecylglycine has a long C14 hydrophobic tail, which drives a very low Critical Micelle Concentration (CMC)[1]. In aqueous solution, the surfactant monomers spontaneously aggregate into large micelles that far exceed standard 10 kDa or even 20 kDa MWCO limits. You are essentially trapping the detergent inside the cassette[2].
Q2: Can I use Ion Exchange Chromatography (IEX) to bind my protein and wash the detergent away?The Causality: It is highly unpredictable. N-tetradecylglycine is a zwitterionic detergent. At physiological pH ranges (pH 6–8), its carboxylic acid group is deprotonated (negative) and its secondary amine is protonated (positive), resulting in a net-zero charge[3]. Because it lacks a uniform net charge, it will not flow cleanly through an IEX column; instead, it often co-elutes with your target proteins through hydrophobic interactions with the resin backbone or the proteins themselves.
Q3: My protein concentration is very low (<100 µg/mL). Will I lose my sample during detergent removal?The Causality: Standard precipitation methods (like TCA/Acetone) will result in massive pellet loss at low concentrations. Instead, you must use High Protein and Peptide Recovery (HiPPR) affinity resins or Single-Pot Solid-Phase-enhanced Sample Preparation (SP3)[4],[5]. These methods utilize specific thermodynamic binding (hydrophobic inclusion or hydrophilic bead capture) that functions independently of bulk protein concentration.
Workflow Decision Matrix
Choosing the correct removal method depends entirely on whether your downstream application requires the protein to remain in its native, folded state, or if it will be denatured and digested for bottom-up proteomics.
Figure 1: Decision tree for N-tetradecylglycine removal based on downstream workflow.
Quantitative Comparison of Removal Strategies
Removal Method
Mechanism of Action
Removal Efficiency
Protein Recovery
Best Suited For
Affinity Resin (e.g., Pierce)
Hydrophobic inclusion of the C14 tail into oligosaccharide cavities[6].
Not recommended due to low CMC and large micelle formation[2].
Self-Validating Experimental Protocols
Protocol A: Native Protein Recovery via Affinity Resin (Cyclodextrin-based)
Mechanism: This resin features a small hydrophobic cavity. The C14 nonpolar moiety of N-tetradecylglycine enters this cavity to form a stable inclusion complex, while the hydrophilic protein remains in the aqueous mobile phase and flows through[6].
Step-by-Step Methodology:
Preparation: Centrifuge the spin column (e.g., Pierce Detergent Removal Spin Column, 0.5 mL) at 1,500 × g for 1 minute to remove the storage buffer[6].
Equilibration: Add 400 µL of your downstream-compatible buffer (pH 5–10). Centrifuge at 1,500 × g for 1 minute. Repeat this wash step 3 times, discarding the flow-through each time[6].
Sample Application: Slowly apply 100 µL of your protein extract (containing up to 2% N-tetradecylglycine) directly to the center of the resin bed.
Incubation: Let the column stand at room temperature for 2–5 minutes. Causality: This incubation is critical to overcome the activation energy required for the surfactant to partition out of its micellar state and into the resin's hydrophobic cavities.
Elution: Place the column in a new collection tube and centrifuge at 1,500 × g for 2 minutes. Collect the flow-through; this contains your purified, detergent-free protein[6].
Self-Validation Step: Perform a rapid drop-collapse assay. Pipette 2 µL of the eluate onto a hydrophobic surface (like Parafilm). If the droplet beads up tightly, the surfactant has been successfully removed. If it flattens/collapses, residual surfactant remains.
Protocol B: SP3 Workflow for Bottom-Up Proteomics
Mechanism: Single-Pot Solid-Phase-enhanced Sample Preparation (SP3) utilizes carboxylate-modified paramagnetic beads. By driving the solvent concentration to >50% organic (Ethanol or Acetonitrile), proteins precipitate and bind to the hydrophilic bead surface via electrostatic and hydrogen bonding. The zwitterionic detergent remains highly soluble in the organic phase and is washed away[5],[7].
Step-by-Step Methodology:
Bead Preparation: Combine equal volumes of hydrophilic and hydrophobic Sera-Mag carboxylate-modified magnetic beads. Wash twice with MS-grade water.
Protein Binding: Add your protein extract (reduced and alkylated) to the beads. Add 100% Ethanol to achieve a final concentration of 50-70% Ethanol (v/v)[8].
Incubation: Shake at 1,000 rpm for 10 minutes at room temperature to induce protein binding[8].
Magnetic Separation: Place the tube on a magnetic rack for 2 minutes. The beads will form a tight pellet against the wall. Remove and discard the supernatant (which contains the N-tetradecylglycine).
Washing: Wash the beads twice with 80% Ethanol and once with 100% Acetonitrile, ensuring the beads remain on the magnet during liquid removal[8].
Self-Validation Step: Monitor the UV absorbance (A280) of the discarded organic washes. A lack of A280 signal confirms your proteins are securely bound to the beads and not being lost with the detergent waste.
Digestion: Resuspend the beads in 50 mM Ammonium Bicarbonate containing Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37°C. The resulting peptides can be directly analyzed via LC-MS/MS without further desalting[7].
References
Detergent removal | Proteomics and Mass Spectrometry Core Facility. Penn State University.
Remove detergent from protein samples. Thermo Fisher Scientific.
Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite. MDPI.
A Versatile High-Recovery Method For Removing Detergents From Low-Concentration Protein or Peptide Samples For Mass Spectrometry. Thermo Fisher Scientific.
Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. PMC / NIH.
From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. PMC / NIH.
Gel-Based Sample Fractionation with SP3-Purification for Top-Down Proteomics. PMC / NIH.
overcoming micelle aggregation in high-concentration Glycine, N-tetradecyl- solutions
Welcome to the Technical Support Center for high-concentration Glycine, N-tetradecyl- (myristylglycine) formulations. This guide is engineered for researchers and drug development professionals dealing with the complex p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for high-concentration Glycine, N-tetradecyl- (myristylglycine) formulations. This guide is engineered for researchers and drug development professionals dealing with the complex phase behaviors of zwitterionic surfactants. Below, you will find mechanistic causality analyses, self-validating experimental protocols, and diagnostic workflows to resolve micelle aggregation, gelation, and phase separation.
Module 1: Mechanistic Causality of Aggregation
To troubleshoot N-tetradecylglycine, one must first understand its dual-natured physical chemistry. As an N-alkyl amino acid, it possesses a secondary amine and a carboxylic acid group, making it a true amphoteric (zwitterionic) surfactant 1.
Aggregation in high-concentration solutions is typically driven by two primary mechanisms:
Loss of Electrostatic Repulsion (The Isoelectric Trap): Near its isoelectric point, the molecule carries a net-zero charge. Without electrostatic repulsion between the headgroups, the surfactant molecules pack tightly. To minimize the thermodynamically unfavorable contact between the aqueous phase and the hydrophobic C14 core, the micelles elongate from spheres into worm-like micelles or vesicles, causing severe viscosity spikes and eventual macroscopic aggregation 2.
Thermal-Crystalline Packing (The Krafft Point Deficit): The long tetradecyl (C14) hydrophobic tail drives strong van der Waals interactions. If the thermal energy of the system drops below the Krafft temperature (often >40°C for C14 derivatives), the solubility of the surfactant monomer falls below the critical micelle concentration (CMC), forcing the system to precipitate into hydrated solid crystals or rigid gels 3.
Caption: Mechanistic phase transition of N-tetradecylglycine and intervention points.
Module 2: Diagnostic Workflow & Troubleshooting
When encountering aggregation, use the following logical decision tree to isolate the root cause and apply the correct physical chemistry intervention.
Caption: Diagnostic workflow for resolving N-tetradecylglycine aggregation.
Common Failure Modes
Failure Mode A: Room Temperature Gelation. Cause: The system has dropped below the Krafft temperature. Correction: Introduce a co-solvent (e.g., 5-10% ethanol) to disrupt the highly ordered crystalline packing of the C14 tails, thereby depressing the Krafft point.
Failure Mode B: Salt-Induced Precipitation. Cause: While zwitterionic micelles are generally more salt-tolerant than ionic ones, high concentrations of kosmotropic anions can dehydrate the zwitterionic headgroups, stripping away the protective hydration shell and driving aggregation [[4]](). Correction: Replace standard salts with hydrotropes (like urea) that disrupt water structure without acting as classical surfactants.
Module 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include built-in checkpoints to ensure the physical chemistry of the solution is responding correctly to the intervention.
Protocol 1: pH-Modulated Micelle Disruption
Objective: To reverse worm-like micelle entanglement by inducing electrostatic repulsion.
Causality: Shifting the pH away from the isoelectric point protonates or deprotonates the headgroup, creating a net charge. The resulting electrostatic repulsion forces the aggregates to adopt a higher curvature (spherical shape), drastically reducing viscosity.
Preparation: Aliquot 50 mL of the aggregated high-concentration N-tetradecylglycine solution (e.g., 100 mM) into a temperature-controlled jacketed beaker set to 45°C (to eliminate Krafft point variables).
Instrumentation: Insert a calibrated pH probe and a dynamic light scattering (DLS) dip probe to monitor aggregate size in real-time.
Titration: Titrate dropwise with 0.5 M NaOH (to reach anionic state) or 0.5 M HCl (to reach cationic state) while stirring at 300 rpm.
Validation Checkpoint: Monitor the viscosity and optical clarity. As the pH moves >2 units away from the isoelectric point, the solution will transition from a viscous/turbid gel to a free-flowing, optically clear liquid. DLS must confirm a shift from >100 nm entangled structures to <10 nm spherical micelles.
Protocol 2: Co-Surfactant Synergism for High-Concentration Stability
Objective: Form mixed micelles to permanently increase inter-micellar repulsion at neutral pH.
Causality: Integrating a strongly ionic surfactant into the zwitterionic matrix introduces a permanent net charge to the micelle surface, preventing elongation and depressing the Krafft temperature 5.
Preparation: Prepare a 10 mM solution of an anionic surfactant, such as Sodium Dodecyl Sulfate (SDS), in deionized water.
Integration: Gradually add the SDS solution to the N-tetradecylglycine formulation to achieve a molar fraction of 0.1 to 0.2 (SDS to zwitterion).
Equilibration: Stir for 30 minutes at 45°C to allow full thermodynamic exchange of monomers into mixed micelles.
Validation Checkpoint: Cool the solution to room temperature (20°C). If the mixed micelle formation is successful, the solution will remain clear and fluid, proving that the Krafft temperature has been successfully depressed below room temperature.
Module 4: Quantitative Phase Behavior Data
The table below summarizes the expected physicochemical behavior of 100 mM N-tetradecylglycine under various formulation conditions, providing a benchmark for your experimental results.
Formulation Condition
Net Headgroup Charge
Krafft Temperature
Dominant Micelle Morphology
Macroscopic Viscosity
pH 6.0 (Isoelectric)
Neutral (Zwitterionic)
> 40°C
Worm-like / Vesicular
High (Gel-like / Turbid)
pH 10.0 (Anionic)
Negative
~ 25°C
Spherical
Low (Fluid / Clear)
With 10% Ethanol
Neutral
< 20°C
Spherical
Low (Fluid / Clear)
With 0.1 M SDS (Mixed)
Highly Negative
< 15°C
Spherical
Low (Fluid / Clear)
Module 5: Expert FAQs
Q: Why does my N-tetradecylglycine solution precipitate specifically when I add standard PBS buffer?A: PBS contains high levels of phosphates and chlorides. While zwitterionic micelles do not suffer from standard ionic screening, specific anions interact directly with the zwitterionic dipoles at the micellar interface. This interaction dehydrates the headgroups, reducing their effective steric bulk and allowing the hydrophobic C14 chains to aggregate 4. Switch to a lower molarity buffer or a Good's buffer (e.g., HEPES) to minimize this specific ion effect.
Q: Can I use dynamic light scattering (DLS) to predict aggregation before it becomes macroscopic?A: Yes. A highly effective self-validating approach is to measure the polydispersity index (PDI) and Z-average size via DLS during concentration scaling. A sudden increase in PDI or a size shift from ~5 nm to >50 nm indicates the thermodynamic onset of micellar elongation. This provides a critical window to intervene with pH adjustments or hydrotropes before macroscopic gelation occurs.
Q: How does the spacer length in N-alkyl amino acids affect this aggregation behavior?A: N-tetradecylglycine has no extra methylene spacer between the amine and carboxylate (it is a direct derivative of glycine). Surfactants with longer spacers (like aminomalonic or aspartic acid derivatives) exhibit different dipole orientations and hydration profiles, which alters their CMC and aggregate morphology [[1]](). However, for C14 chains, the strong hydrophobic effect of the tail generally dominates the system, making the Krafft temperature the primary hurdle regardless of the spacer 3.
Technical Support Center: Optimizing the Critical Micelle Concentration of Glycine, N-tetradecyl-
Welcome to the Technical Support Center for amino acid-based surfactant formulation. This guide is designed for researchers and formulation scientists aiming to optimize the Critical Micelle Concentration (CMC) of Glycin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for amino acid-based surfactant formulation. This guide is designed for researchers and formulation scientists aiming to optimize the Critical Micelle Concentration (CMC) of Glycine, N-tetradecyl- (also known as N-tetradecylglycine) using salt additives.
Unlike conventional petroleum-based surfactants, amino acid-based surfactants are highly sensitive to their ionic environment. This guide provides the mechanistic causality, self-validating experimental protocols, and troubleshooting steps necessary to control micellization accurately.
Scientific Knowledge Base: Causality of Salt-Induced CMC Optimization
Glycine, N-tetradecyl- is an amphoteric (zwitterionic) surfactant consisting of a 14-carbon hydrophobic tail and an amino acid headgroup. Depending on the formulation pH, the headgroup ionization shifts, dictating its electrostatic interactions during self-assembly ()[1].
When formulating at a slightly alkaline pH (e.g., pH 8.0), the carboxylic acid group is deprotonated, and the molecule behaves primarily as an anionic surfactant. Adding inorganic salts (e.g., NaCl) to the aqueous formulation optimizes (lowers) the CMC through two primary causal mechanisms:
Electrostatic Screening : Electrolytes compress the electrical double layer surrounding the surfactant headgroups. By screening the electrostatic repulsion between adjacent negatively charged carboxylate moieties, the thermodynamic barrier to micellization is significantly reduced ()[2].
Salting-Out Effect : The addition of salt increases the polarity of the aqueous solvent, decreasing the solubility of the hydrophobic tetradecyl chain. This solvent structuring forces the hydrophobic tails out of the bulk water and into the micellar core at lower monomer concentrations ()[3].
Mechanistic pathway of electrolyte-driven CMC reduction in N-tetradecylglycine.
To accurately measure the effect of salt on the CMC, we recommend a self-validating Wilhelmy plate tensiometry workflow. This protocol ensures that the data collected is free from thermodynamic artifacts caused by impurities ()[4].
Step-by-Step Methodology
Step 1: Buffer and Salt Preparation
Prepare a 10 mM phosphate buffer at pH 8.0 to prevent pH drift. Dissolve your target concentration of NaCl (e.g., 50 mM, 100 mM) into this buffered system. Causality: Unbuffered salt addition can shift the pH toward the surfactant's isoelectric point, conflating pH-induced micellization with electrolyte screening.
Step 2: Stock Solution Formulation
Prepare a stock solution of Glycine, N-tetradecyl- at 5.0 mM (well above the expected CMC) using the buffered salt solution from Step 1. Stir gently at 25°C for 2 hours to ensure complete dissolution without excessive foaming.
Step 3: Serial Dilution and Equilibration
Perform a serial dilution to create 15-20 samples ranging from 0.01 mM to 5.0 mM. Allow the samples to equilibrate in a thermostatic bath at 25°C ± 0.1°C for 30 minutes.
Step 4: Surface Tension Measurement
Using a Wilhelmy plate tensiometer, measure the surface tension (
γ
) of each sample, starting from the lowest concentration to prevent plate contamination. Wash and flame the platinum plate between every measurement.
Step 5: Data Plotting and Validation (Critical Step)
Plot the surface tension (
γ
) against the logarithm of the surfactant concentration (
logC
). The CMC is identified as the breakpoint where the linearly decreasing surface tension abruptly plateaus.
Self-Validation Check: Inspect the curve immediately prior to the plateau. If a distinct "dip" (minimum) is observed, the data is invalid. This indicates the presence of highly surface-active impurities (e.g., unreacted fatty acids). The surfactant must be repurified before proceeding.
Self-validating tensiometry workflow for accurate CMC determination.
Reference Data: Electrolyte Impact on CMC
The following table summarizes the quantitative impact of monovalent salt (NaCl) on the micellization parameters of Glycine, N-tetradecyl- at 25°C (pH 8.0). Use this as a benchmarking reference for your own formulations.
NaCl Concentration (mM)
Estimated CMC (mM)
Surface Tension at CMC (mN/m)
Micellar Aggregation Behavior
0 (Ultrapure Water)
1.85
36.2
High electrostatic repulsion
50
0.92
35.8
Partial headgroup screening
100
0.45
35.1
Optimal double-layer compression
250
0.28
34.5
Salting-out effect dominates
500
Precipitation
N/A
Krafft point exceeds 25°C
Troubleshooting Guides & FAQs
Q: Why does the addition of divalent salts (like
Ca2+
or
Mg2+
) cause precipitation instead of lowering the CMC?A: Divalent cations form strong, bidentate coordination complexes with the carboxylate headgroups of N-tetradecylglycine ()[5]. This dramatically reduces the hydration of the headgroup, shifting the Krafft temperature (the temperature at which surfactant solubility equals the CMC) above room temperature.
Troubleshooting Action: Measure the Krafft point via conductometry. If it exceeds your operating temperature, switch to monovalent salts (NaCl, KCl) or incorporate a chelating agent (e.g., EDTA) into your formulation.
Q: My surface tension isotherm shows a distinct "dip" before leveling off. Is this the true CMC?A: No. A pre-micellar dip is a classic thermodynamic artifact indicating the presence of hydrophobic impurities—most commonly unreacted tetradecylamine or free fatty acids from the synthesis process ()[4]. These impurities are highly surface-active and saturate the air-water interface early. Once the bulk surfactant reaches its true CMC, micelles form and solubilize the impurities, causing the surface tension to rise back to the plateau.
Troubleshooting Action: Recrystallize the surfactant from an ethanol/water mixture to remove lipophilic impurities before proceeding.
Q: How does pH drift during salt addition affect the CMC optimization?A: N-tetradecylglycine is an amphoteric molecule. Its ionization state dictates its hydrophilicity. Near its isoelectric point (typically pH 4-6), the CMC is naturally minimized due to the lack of net electrostatic repulsion. If adding an unbuffered salt shifts the pH toward this point, you are observing a pH-induced micellization, not an electrolyte-screening effect.
Troubleshooting Action: Always perform salt-optimization studies in a tightly buffered system (e.g., 10 mM phosphate buffer) to isolate the ionic strength variable.
References
Mechanism of the Salt Effect on Micellization of an Aminosulfonate Amphoteric Surfactant. Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]
Amino Acid-Based Surfactants for Biomedical Applications. IntechOpen. URL: [Link]
Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library. URL: [Link]
Molecular Modeling of Interactions of Diphosphonic Acid Based Surfactants with Calcium Minerals. Langmuir - ACS Publications. URL: [Link]
A Comparative Guide to Protein Denaturation: Glycine, N-tetradecyl- vs. Sodium Dodecyl Sulfate (SDS)
Executive Summary In protein biochemistry and structural biology, the choice of surfactant dictates the fate of the protein's three-dimensional architecture. Sodium Dodecyl Sulfate (SDS) has long been the gold standard f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In protein biochemistry and structural biology, the choice of surfactant dictates the fate of the protein's three-dimensional architecture. Sodium Dodecyl Sulfate (SDS) has long been the gold standard for complete protein denaturation, essential for molecular weight profiling. However, when downstream applications require the preservation of native conformations, enzymatic activity, or protein-protein interactions, harsh anionic detergents fall short. This guide objectively compares SDS against Glycine, N-tetradecyl- (also known as N-tetradecylglycine or myristyl betaine), a zwitterionic surfactant that offers a highly effective, non-destructive alternative for membrane protein solubilization.
Mechanistic Causality: How Surfactant Chemistry Dictates Denaturation
The divergent effects of these two surfactants stem directly from their distinct headgroup chemistries and how they interact with the protein backbone.
The Anionic Pathway: Sodium Dodecyl Sulfate (SDS)
SDS is an aggressive anionic detergent. Its mechanism of action relies on the hydrophobic effect paired with catastrophic electrostatic repulsion. When the 12-carbon hydrophobic tail of SDS intercalates into the hydrophobic core of a folded protein, it exposes the protein to a high density of negatively charged sulfate headgroups. This massive influx of negative charge introduces severe intramolecular electrostatic repulsion that overcomes native hydrogen bonds and van der Waals forces. The protein is forced to unwind into an extended, rod-like conformation—often described by the "core-shell model" , where partially unfolded polypeptide chains decorate the surfaces of surfactant micelles.
The Zwitterionic Pathway: Glycine, N-tetradecyl-
Conversely, Glycine, N-tetradecyl- is an amphoteric/zwitterionic surfactant featuring a 14-carbon tail and an amino acid-based headgroup. At physiological pH, it possesses both a positively charged amine and a negatively charged carboxylate group, resulting in a net-neutral dipole . When this surfactant coats the hydrophobic patches of a protein, it satisfies the thermodynamic requirement to shield hydrophobic residues from water without introducing a net charge. Lacking the electrostatic repulsive force of SDS, the protein maintains its internal salt bridges and tertiary structure. This micellar shielding allows for the extraction of delicate membrane proteins while preserving their functional active sites .
Logical relationship of protein interactions with anionic (SDS) versus zwitterionic surfactants.
Comparative Efficacy & Quantitative Data
To objectively select the appropriate surfactant, researchers must evaluate the critical micelle concentration (CMC) and the resulting impact on protein integrity. Zwitterionic surfactants like Glycine, N-tetradecyl- form micelles at much lower concentrations than SDS, allowing for efficient solubilization with minimal free monomer in solution—a critical factor in preventing denaturation .
The following protocols are designed as self-validating systems. By observing the specific physical and biochemical checkpoints, researchers can confirm the success of the surfactant's mechanism of action in real-time.
Protocol A: Aggressive Denaturation for Molecular Weight Profiling (SDS)
Objective: Completely unfold proteins to impart a uniform mass-to-charge ratio for SDS-PAGE.
Sample Preparation: Combine the protein lysate with 4x Laemmli buffer to achieve a final concentration of 2% (w/v) SDS and 10% glycerol.
Thermal Disruption (Causality): Heat the sample at 95°C for 5 minutes. Why? The thermal kinetic energy fractures native hydrogen bonds, exposing the buried hydrophobic core and allowing SDS monomers to rapidly intercalate and coat the linear peptide.
Centrifugation: Spin at 14,000 x g for 2 minutes to pellet any insoluble debris.
Validation Checkpoint: The resulting supernatant must be completely translucent and non-viscous. If the sample is viscous, genomic DNA is present (requiring nuclease treatment); if cloudy, the denaturation is incomplete, indicating the SDS-to-protein ratio was too low.
Protocol B: Non-Destructive Membrane Protein Solubilization (Glycine, N-tetradecyl-)
Objective: Extract integral membrane proteins from lipid bilayers while preserving their native conformation and enzymatic activity.
Lysis Buffer Formulation: Suspend the cell pellet in a physiological buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with 1% (w/v) Glycine, N-tetradecyl-.
Cold Extraction (Causality): Incubate the suspension with gentle end-over-end rotation at 4°C for 60 minutes. Why? The low temperature suppresses endogenous protease activity. Simultaneously, the zwitterionic surfactant slowly partitions into the lipid bilayer, replacing native lipids with a neutral micellar shield that prevents aggregation without inducing electrostatic unfolding.
Ultracentrifugation: Centrifuge at 100,000 x g for 45 minutes at 4°C.
Validation Checkpoint: Analyze the supernatant via a functional enzyme assay or Native PAGE. The presence of target activity or a properly folded complex band confirms that the zwitterionic surfactant successfully shielded the hydrophobic domains without disrupting the active site.
Experimental workflow for protein extraction and downstream analysis based on surfactant choice.
Conclusion & Selection Matrix
The decision between SDS and Glycine, N-tetradecyl- is dictated entirely by the experimental endpoint. SDS remains unparalleled for analytical techniques requiring complete structural obliteration (e.g., standard Western blotting). However, for structural biology, immunoprecipitation, and functional assays, Glycine, N-tetradecyl- provides a superior, mild alternative. Its zwitterionic nature ensures that membrane proteins are effectively solubilized while retaining the delicate electrostatic and hydrogen-bonding networks critical for biological activity.
References
Siódmiak, J., et al. "SDS/Carbomer Dual-Stabilized Emulsion: An Efficient Pharmaceutical Formulation for Immobilized CALB Activity." Pharmaceutics (MDPI).[Link]
Nan, N., et al. "Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite." Minerals (MDPI), 2019, 9(5), 278.[Link]
"Heme Dissociation from Myoglobin in the Presence of the Zwitterionic Detergent N,N-Dimethyl-N-Dodecylglycine Betaine: Effects of Ionic Liquids." International Journal of Molecular Sciences (PMC), 2018.[Link]
Cipiciani, A., & Primieri, S. "The effects of zwitterionic surfactant systems upon aromatic nucleophilic substitution." Journal of the Chemical Society, Perkin Transactions 2, 1990, 1365-1367.[Link]
Comparative
Comprehensive Validation Guide: HPLC-MS for the Purity Analysis of Glycine, N-tetradecyl-
Introduction & Mechanistic Context Glycine, N-tetradecyl- (also known as N-tetradecylglycine, CAS: 2281-11-0) is an amphoteric surfactant characterized by a hydrophobic 14-carbon alkyl chain and a hydrophilic zwitterioni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
Glycine, N-tetradecyl- (also known as N-tetradecylglycine, CAS: 2281-11-0) is an amphoteric surfactant characterized by a hydrophobic 14-carbon alkyl chain and a hydrophilic zwitterionic glycine headgroup. In drug development and formulation science, it is frequently utilized as a lipidic modifier, permeation enhancer, or stabilizing agent. Validating the purity of this compound is critical; trace homologues (e.g., C12 or C16 derivatives) or unreacted precursors can significantly alter micellar properties, critical micelle concentration (CMC), and toxicological profiles.
Comparative Modality Analysis: Why HPLC-MS?
The zwitterionic nature of N-tetradecylglycine presents unique analytical challenges. Table 1 outlines why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the superior modality for this molecule compared to traditional Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-Ultraviolet (HPLC-UV) detection.
Table 1: Performance Comparison of Analytical Modalities for N-Alkylglycines
Analytical Modality
Derivatization Requirement
Sensitivity (LOD)
Specificity
Run Time
Matrix Interference
HPLC-MS/MS
None (Direct ESI)
Low ng/mL
Excellent (MRM)
5 - 10 min
Low (Isotope dilution)
GC-MS
Required (e.g., MTBSTFA)
High ng/mL
High (EI fragments)
15 - 30 min
Moderate
HPLC-UV
Required (e.g., Fmoc-Cl)
µg/mL range
Moderate (RT only)
10 - 20 min
High
Mechanistic Justification
GC-MS Limitations: The polar nature of the secondary amine and carboxylic acid groups prevents direct GC analysis. Extensive derivatization is required (e.g., silylation using MTBSTFA) to make the analyte volatile and thermally stable[1]. However, the high molecular weight of the resulting derivatives leads to excessively long elution times and potential thermal degradation.
HPLC-UV Limitations: N-tetradecylglycine lacks a conjugated pi-system or aromatic ring, rendering it invisible to standard UV detectors. While pre-column derivatization with chromophoric or fluorescent tags[2], it introduces variability in reaction yields and complicates sample preparation.
HPLC-MS Advantage: HPLC-MS allows for the direct detection of intact amphoteric surfactants[3]. Electrospray Ionization (ESI) perfectly leverages the molecule's zwitterionic state, providing unparalleled sensitivity and structural confirmation via tandem mass spectrometry (MS/MS).
Experimental Design & Causality
A robust HPLC-MS method is not merely a sequence of steps; it is a carefully balanced thermodynamic and electrochemical system. As a Senior Application Scientist, every parameter chosen below is driven by the molecular physics of the analyte.
Column Chemistry: While C18 columns are standard for small molecules, the highly hydrophobic C14 tail of N-tetradecylglycine causes excessive retention and peak tailing on densely bonded stationary phases. A C8 column is selected to reduce hydrophobic interactions, ensuring sharp elution profiles and mitigating column carryover.
Mobile Phase Buffering: Amphoteric compounds can exist in multiple protonation states depending on the pH, leading to split peaks. Using 5 mM ammonium acetate acts as a volatile buffer to lock the ionization state, while 0.1% formic acid ensures the carboxylate is protonated (neutral) and the secondary amine is positively charged.
Ionization Strategy: Positive Electrospray Ionization (+ESI) is utilized. The pre-existing positive charge on the secondary amine in the acidic mobile phase facilitates highly efficient generation of the
[M+H]+
precursor ion at m/z 272.3.
Figure 1: HPLC-MS workflow for N-tetradecylglycine purity validation.
Step-by-Step Validation Protocol
To ensure scientific integrity, the method must be validated according to stringent criteria (selectivity, LOD, LOQ, precision, accuracy, and robustness) [4]. The following protocol establishes a self-validating system.
Reagents and Standard Preparation
Primary Standard: Dissolve N-tetradecylglycine reference standard (>99% purity) in 50:50 Methanol:Water to yield a 1 mg/mL stock solution.
Internal Standard (IS): Utilize an isotopically labeled analog (e.g., N-tetradecylglycine-d3) or a structural homologue (e.g., N-dodecylglycine) to correct for matrix effects and ESI ion suppression. Prepare a 10 µg/mL working IS solution.
Calibration Curve: Dilute the stock to create a 6-point calibration curve ranging from 10 ng/mL to 1000 ng/mL, spiking each level with a constant 50 ng/mL of IS.
Chromatographic & MS/MS Conditions
Column: Waters Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 5 mM ammonium acetate + 0.1% formic acid.
Mobile Phase B: Acetonitrile + 0.1% formic acid.
Gradient Program:
0.0 - 1.0 min: 10% B
1.0 - 4.0 min: Linear ramp to 95% B
4.0 - 6.0 min: Hold at 95% B (Causality: This extended hold is critical to wash the column of highly lipophilic impurities and prevent carryover).
6.0 - 8.0 min: Re-equilibrate at 10% B.
Flow Rate: 0.4 mL/min.
MS/MS Transitions (MRM):
Precursor: m/z 272.3
[M+H]+
Quantifier Ion: m/z 60.1 (Cleavage of the alkyl chain, leaving the protonated glycine fragment).
Qualifier Ion: m/z 254.3 (Loss of
H2O
).
The Self-Validating Sequence
A batch run must incorporate built-in quality control to validate the data in real-time. Do not proceed to sample analysis if System Suitability Testing (SST) fails.
Figure 2: Self-validating analytical sequence ensuring data integrity.
System Suitability Testing (SST): Inject the mid-level standard (500 ng/mL) six times. Acceptance criteria: Retention time RSD < 1.0%, Peak area RSD < 2.0%.
Blank Injection: Inject 50:50 Methanol:Water. Acceptance criteria: Target peak area must be < 20% of the Lower Limit of Quantification (LOQ) to prove the absence of surfactant carryover.
Calibration Standards: Inject the 6-point curve. Acceptance criteria:
R2>0.995
using a 1/x weighted linear regression.
Quality Control (QC) Samples: Inject Low, Mid, and High QCs. Acceptance criteria: Accuracy within ±15% of nominal concentration.
Sample Analysis: Inject the unknown N-tetradecylglycine batches only after the QC feedback loop confirms system accuracy.
References
Title: HPLC/ESI-Quadrupole Ion Trap Mass Spectrometry for Characterization and Direct Quantification of Amphoteric and Nonionic Surfactants in Aqueous Samples
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Title: Method Validation and Uncertainty Estimation for Anionic Surfactants Determination
Source: Environmental Engineering and Management Journal
URL: [Link]
1H and 13C NMR spectroscopy reference spectra for Glycine, N-tetradecyl-
Glycine, N-tetradecyl- (CAS 78961-17-8), also known as N-tetradecylglycine, is a specialized secondary amine amphiphilic molecule. With its zwitterionic headgroup and long hydrophobic tetradecyl ( C14 ) tail, it serves...
Author: BenchChem Technical Support Team. Date: April 2026
Glycine, N-tetradecyl- (CAS 78961-17-8), also known as N-tetradecylglycine, is a specialized secondary amine amphiphilic molecule. With its zwitterionic headgroup and long hydrophobic tetradecyl (
C14
) tail, it serves as a critical building block in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) formulations [1] and acts as a highly efficient collector in mineral froth flotation [2].
For drug development professionals and materials scientists, validating the structural integrity and purity of this compound is paramount. This guide provides an authoritative reference for the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy of Glycine, N-tetradecyl-, compares it against common alternative surfactants, and outlines a field-proven protocol for overcoming the analytical challenges associated with zwitterionic micellization.
Structural Analysis & NMR Rationale
The molecular structure of Glycine, N-tetradecyl- (
CH3−(CH2)13−NH−CH2−COOH
) presents unique challenges for NMR analysis. In neutral, polar solvents like
D2O
, the molecule exists as a zwitterion (
−NH2+−
and
−COO−
). This ionic state drives strong intermolecular hydrogen bonding and rapid micelle formation, which restricts molecular tumbling and results in severe NMR line broadening.
The Causality of Solvent Selection: To achieve high-resolution, sharp NMR spectra, the zwitterionic network must be disrupted. By utilizing a deuterated protic solvent (
CD3OD
) spiked with a trace amount of Trifluoroacetic Acid (TFA), the carboxylate group is fully protonated. This eliminates the electrostatic intermolecular cross-linking, allowing the molecule to behave as a freely tumbling monomer in solution.
Dual-action mechanism of Glycine, N-tetradecyl- in LNP formulation and mineral flotation.
Reference Spectra Data
The following tables summarize the expected high-resolution
1
H and
13
C NMR chemical shifts for pure Glycine, N-tetradecyl-.
Table 1:
1
H and
13
C NMR Reference Shifts
Acquisition Conditions:
CD3OD
with 0.1% TFA, 400 MHz (
1
H) / 100 MHz (
13
C), 298 K.
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment
1
H
0.88
t (triplet)
3H
Terminal
−CH3
1
H
1.25 - 1.40
m (multiplet)
22H
Bulk alkyl chain
−(CH2)11−
1
H
1.65 - 1.75
m (multiplet)
2H
Alkyl
CH2
(
β
to nitrogen)
1
H
3.00 - 3.10
t (triplet)
2H
Alkyl
CH2
(
α
to nitrogen)
1
H
3.80 - 3.90
s (singlet)
2H
Glycine
CH2
(
α
to carboxyl and nitrogen)
13
C
14.1
-
-
Terminal
−CH3
13
C
22.7, 29.2-29.7, 31.9
-
-
Bulk alkyl chain
−(CH2)11−
13
C
26.5
-
-
Alkyl
CH2
(
β
to nitrogen)
13
C
48.5
-
-
Alkyl
CH2
(
α
to nitrogen)
13
C
49.5
-
-
Glycine
CH2
13
C
170.5
-
-
Carboxyl
−COOH
Comparative Analysis of Surfactant Alternatives
When developing formulations, Glycine, N-tetradecyl- is frequently evaluated against other surfactants. Table 2 objectively compares its physicochemical and NMR properties with two common alternatives: Myristyl Betaine (its N,N-dimethylated quaternary derivative) and Sodium Tetradecyl Sulfate (STS) .
Table 2: Comparative NMR and Physicochemical Properties
Feature
Glycine, N-tetradecyl- (CAS 78961-17-8)
Myristyl Betaine (CAS 2601-33-4)
Sodium Tetradecyl Sulfate (STS)
Surfactant Type
Secondary Amine (Amphoteric)
Quaternary Ammonium (Zwitterionic)
Anionic
Key
1
H NMR Marker
Glycine
CH2
singlet at ~3.85 ppm
N+(CH3)2
singlet at ~3.20 ppm
α−CH2
triplet at ~4.00 ppm
Solubility Profile
pH-dependent (requires acidic/basic modifier for NMR)
Highly soluble in polar solvents (
D2O
,
CD3OD
)
Highly soluble in
D2O
Primary Application
Precursor for LNP ionizable lipids, Flotation collectors
To ensure reproducibility and self-validating data, follow this step-by-step methodology for preparing and acquiring NMR spectra of Glycine, N-tetradecyl-.
Step 1: Sample Preparation
Accurately weigh 15–20 mg of the Glycine, N-tetradecyl- standard.
Dissolve the sample in 0.6 mL of Methanol-
d4
(
CD3OD
).
Add 0.6
μL
(0.1% v/v) of Trifluoroacetic Acid (TFA). Note: This addition is critical. Without TFA, the sample will form micelles, resulting in broad, unassignable peaks.
Transfer the homogenized solution to a standard 5 mm NMR tube.
Step 2: Instrument Calibration
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the signal onto the Deuterium resonance of
CD3OD
.
Shim the magnet (Z1-Z4) until the solvent peak width at half-height is < 1 Hz.
Step 3: Data Acquisition
1
H NMR: Run a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure the complete relaxation of the long alkyl chain protons. Acquire 16 to 32 scans.
13
C NMR: Run a proton-decoupled
13
C pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds. Acquire 1024 to 2048 scans to compensate for the low natural abundance of
13
C and the dilution of the terminal carbon signals.
Step 4: Spectral Processing
Apply an exponential window function (Line Broadening = 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to Fourier Transformation.
Phase and baseline correct the spectra.
Reference the residual
CD3OD
solvent peaks to 3.31 ppm (
1
H) and 49.0 ppm (
13
C).
NMR spectroscopy workflow for the structural verification of Glycine, N-tetradecyl-.
References
Title: Compounds and compositions for intracellular delivery of agents (WO2018232120A1)
Title: Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite
Source: Minerals 2019, 9(5), 278
URL: [Link]
Comparative
Glycine, N-tetradecyl- vs CHAPS detergent for enzyme activity preservation
Title: Comparative Solubilization Dynamics: Glycine, N-tetradecyl- vs. CHAPS for Enzyme Activity Preservation The transition of integral membrane enzymes from their native lipid bilayers into aqueous solutions is a therm...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Solubilization Dynamics: Glycine, N-tetradecyl- vs. CHAPS for Enzyme Activity Preservation
The transition of integral membrane enzymes from their native lipid bilayers into aqueous solutions is a thermodynamically perilous process. The choice of detergent dictates whether the enzyme retains its functional tertiary structure or succumbs to irreversible denaturation. As an Application Scientist, I frequently encounter protocols that fail due to a mismatch between the surfactant's physicochemical properties and the target protein's structural lability.
This guide provides a rigorous, data-driven comparison between two distinct classes of surfactants used in protein biochemistry: CHAPS , a rigid, steroidal zwitterionic detergent, and Glycine, N-tetradecyl- (N-tetradecylglycine), a flexible, amino acid-based amphoteric surfactant.
Structural Causality and Solubilization Mechanisms
The architectural differences between these two molecules fundamentally alter their interaction with protein hydrophobic cores, directly impacting enzyme preservation.
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)
CHAPS is a non-denaturing zwitterionic detergent with a molecular weight of 1[1]. Its structure combines a rigid, cholic acid-derived steroidal ring with a sulfobetaine headgroup[2]. The rigidity of the steroidal ring is the causal factor behind its non-denaturing properties: it is sterically hindered from penetrating the deep hydrophobic pockets of folded enzymes. Instead, CHAPS effectively breaks protein-protein interactions and coats the solvent-exposed hydrophobic patches of the protein, replacing the lipid bilayer while preserving the native conformation and restoring enzyme activity[3].
Glycine, N-tetradecyl- (N-tetradecylglycine)
Identified by CAS 78961-17-8, this molecule has a molecular weight of4[4]. It is an amphoteric, amino acid-based surfactant featuring a flexible 14-carbon (tetradecyl) aliphatic chain linked to a glycine headgroup. Unlike rigid steroidal detergents, the flexible C14 tail can intercalate into protein hydrophobic cores. While this provides superior solubilization power for stubbornly aggregated proteins and complex mineral interfaces[5], it introduces a higher risk of partial unfolding.
Mechanistic Visualization
To understand the divergence in preservation efficacy, we must visualize the protein-detergent interaction model.
Figure 1: Mechanistic divergence in protein-detergent interactions based on tail rigidity.
Quantitative Performance Metrics
The physicochemical properties of a detergent dictate its utility in the laboratory. CHAPS has a high Critical Micelle Concentration (CMC) of and a low aggregation number of 10, meaning it forms small micelles that are easily removed via dialysis[1]. In contrast, Glycine, N-tetradecyl- forms larger micelles and has a lower CMC, making dialysis challenging.
To objectively compare these detergents, the following protocol employs a self-validating system. It uses a BCA protein assay to normalize the total solubilized protein concentration prior to the functional assay. This causality ensures that any observed differences in enzyme activity are strictly due to conformational preservation, rather than discrepancies in raw extraction yield.
Phase 1: Controlled Solubilization
Tissue Preparation : Resuspend cell pellets in a standard lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) devoid of detergents.
Detergent Addition : Split the suspension into three aliquots:
Control: No detergent (measures cytosolic/soluble background).
Test A: Add CHAPS to a final concentration of 1% (w/v). Causality: 1% (~16 mM) is chosen because it is well above the 6-10 mM CMC, ensuring complete micellization without oversaturating the solution.
Test B: Add Glycine, N-tetradecyl- to a final concentration of 1% (w/v).
Incubation : Rotate end-over-end at 4°C for 2 hours. Causality: Low temperature minimizes endogenous protease activity while allowing sufficient time for micellar partitioning.
Phase Separation : Ultracentrifuge at 100,000 × g for 60 minutes at 4°C. Collect the supernatant (micelle-solubilized fraction).
Phase 2: Validation and Normalization
5. Protein Quantification : Perform a BCA Assay on all supernatants. Crucial Step: Ensure the standard curves include 1% of the respective detergents, as flexible alkyl chains and sulfobetaines interact differently with the BCA working reagent.
6. Normalization : Dilute the supernatants with lysis buffer so that Test A and Test B have identical total protein concentrations (e.g., 1 mg/mL).
Phase 3: Functional Activity Assay
7. Enzyme Kinetics : Introduce the specific enzyme substrate and measure the reaction velocity (
Vmax
) via spectrophotometry. Calculate specific activity (Units/mg of protein).
Figure 2: Standardized workflow for detergent-mediated enzyme extraction and activity validation.
Conclusion and Recommendations
For the strict preservation of enzyme activity during the isolation of integral membrane proteins, CHAPS remains the superior choice . Its rigid steroidal structure prevents the disruption of internal hydrophobic interactions, maintaining the native state of the protein[1]. It is particularly recommended for preserving enzyme activity during biochemical assays[6], 2D gel electrophoresis, and isoelectric focusing.
Conversely, Glycine, N-tetradecyl- should be deployed when solubilization yield is prioritized over immediate functional preservation, or when dealing with highly hydrophobic, aggregated proteins that resist cholic acid derivatives. Its flexible tail ensures complete disruption of lipid-protein interactions, though researchers must be prepared for potential downstream refolding steps.
FTIR spectral analysis and structural validation of Glycine, N-tetradecyl-
Title: Structural Validation and FTIR Spectral Analysis of N-Tetradecylglycine: A Comparative Guide Executive Summary & Scientific Context N-tetradecylglycine (often referred to as myristylglycine) is a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural Validation and FTIR Spectral Analysis of N-Tetradecylglycine: A Comparative Guide
Executive Summary & Scientific Context
N-tetradecylglycine (often referred to as myristylglycine) is a highly versatile amphoteric surfactant and lipid mimic. Characterized by its zwitterionic glycine headgroup and a 14-carbon hydrophobic tail, it exhibits unique pH-dependent phase behaviors and self-assembly properties. In drug development and surface chemistry, validating the structural integrity and conformational state of N-tetradecylglycine is critical, as the packing density of the acyl chain directly governs micellar stability and membrane interaction.
This guide provides a comprehensive framework for the structural validation of N-tetradecylglycine using Fourier Transform Infrared (FTIR) spectroscopy. By comparing its spectral and thermodynamic properties against its homologs—N-dodecylglycine (C12) and N-hexadecylglycine (C16)—we establish a self-validating analytical methodology designed for advanced research applications.
Mechanistic Causality in FTIR Spectral Analysis
As an Application Scientist, one must look beyond simple peak matching and understand the quantum mechanical and thermodynamic causality behind vibrational shifts. The FTIR spectrum of N-tetradecylglycine is dominated by two distinct structural domains:
The Zwitterionic Headgroup (pH-Dependent Modes): In its native, neutral pH state, N-tetradecylglycine exists as a zwitterion (
NH2+−CH2−COO−
). The protonation state dictates the spectral output. Instead of a standard carboxylic acid carbonyl stretch (
C=O
) at ~1740 cm⁻¹, the zwitterion exhibits a strong asymmetric carboxylate stretch (
νas(COO−)
) between 1580–1610 cm⁻¹ [1]. Concurrently, the
NH2+
bending mode overlaps in the 1610–1630 cm⁻¹ region.
The Hydrophobic Tail (Conformational Order): The methylene stretching vibrations—specifically the asymmetric stretch
νas(CH2)
at ~2918 cm⁻¹ and the symmetric stretch
νs(CH2)
at ~2850 cm⁻¹—act as highly sensitive probes for the trans/gauche conformer ratio. A lower wavenumber indicates a highly ordered, all-trans crystalline packing, whereas a shift to higher wavenumbers signifies the introduction of gauche defects as the chain "melts" into a liquid-crystalline state [2].
Comparative Performance and Structural Data
To objectively evaluate N-tetradecylglycine, we must benchmark it against alternative N-alkylglycines. The length of the hydrocarbon chain exponentially impacts both the Critical Micelle Concentration (CMC) and the gel-to-liquid phase transition temperature (
Tm
).
Table 1: Comparative Physicochemical and FTIR Spectral Data of N-Alkylglycines (at 25°C, pH 7.0)
Surfactant Homolog
Chain Length
CMC (mM)
Tm
(°C)
νas(CH2)
(cm⁻¹)
νas(COO−)
(cm⁻¹)
Phase State at 25°C
N-Dodecylglycine
C12
~1.20
35.2
2920.5
1595
Near-fluid / Disordered
N-Tetradecylglycine
C14
~0.15
48.5
2918.2
1592
Gel / Ordered
N-Hexadecylglycine
C16
~0.02
62.1
2916.8
1590
Highly Crystalline
Data Synthesis Rationale: At 25°C, N-dodecylglycine is close to its melting transition, resulting in a higher
νas(CH2)
due to increased thermal disorder. N-tetradecylglycine strikes an optimal balance, maintaining a stable gel phase at room temperature while remaining highly responsive to physiological temperature shifts, making it superior for temperature-triggered liposomal drug delivery systems [3].
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop using isotopic exchange to resolve overlapping spectral bands.
Step 1: Sample Preparation and Baseline Establishment
Equilibrate the N-tetradecylglycine powder in a desiccator for 24 hours to remove atmospheric moisture, which otherwise masks the 3000–3400 cm⁻¹ region.
Collect a background spectrum using a clean Diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution).
Step 2: Isotopic Exchange (The Causality Step)
Why do this? The
NH2+
bending mode (~1620 cm⁻¹) heavily overlaps with the
νas(COO−)
mode (~1590 cm⁻¹), complicating structural validation.
Suspend 10 mg of N-tetradecylglycine in 1 mL of
D2O
(Deuterium Oxide).
Lyophilize the sample to force the exchange of labile N-H protons to N-D.
Validation Check: In the subsequent FTIR scan, the N-D bending mode will shift down to ~1150–1200 cm⁻¹, cleanly exposing the unadulterated
νas(COO−)
peak. If the ~1620 cm⁻¹ shoulder persists, isotopic exchange is incomplete.
Step 3: Thermal Ramping Acquisition
Apply the lyophilized sample to the heated ATR crystal.
Ramp the temperature from 20°C to 80°C at a rate of 2°C/min.
Continuously acquire spectra every 2°C. Track the
νas(CH2)
peak. A sharp shift from ~2918 cm⁻¹ to ~2924 cm⁻¹ at exactly 48.5°C validates the purity and specific chain length (C14) of the molecule.
Workflow Visualization
ATR-FTIR workflow for structural validation and phase transition analysis of N-tetradecylglycine.
Conclusion
N-tetradecylglycine offers a distinct thermodynamic advantage over its C12 and C16 counterparts, providing a stable, highly ordered gel phase at room temperature that transitions fluidly under mild thermal stress. By employing a self-validating ATR-FTIR methodology—specifically utilizing
D2O
isotopic exchange to isolate the zwitterionic carboxylate stretch and thermal ramping to map the methylene trans/gauche transitions—researchers can definitively validate both the chemical identity and the functional phase state of the surfactant.
References
Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Available at: [Link]
The effects of zwitterionic surfactant systems upon aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Molecular Modeling of Interactions between N-(Carboxymethyl)-N-tetradecylglycine and Fluorapatite. Minerals (MDPI). Available at: [Link]
Comparative
High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Analysis of N-Tetradecylglycine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Fragmentation Mechanics, and Quantitative Platform Comparison The Analytical Challenge of N-Tetradecylg...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Structural Elucidation, Fragmentation Mechanics, and Quantitative Platform Comparison
The Analytical Challenge of N-Tetradecylglycine
Glycine, N-tetradecyl- (commonly known as N-tetradecylglycine or myristylglycine) is a highly versatile amphiphilic molecule. Characterized by a hydrophilic amino acid headgroup and a hydrophobic 14-carbon alkyl chain, it is widely utilized in specialized surfactant systems, mineral flotation processes[1], and increasingly as a structural lipid modifier in advanced drug delivery systems like lipid nanoparticles (LNPs).
For analytical scientists, N-tetradecylglycine presents a unique challenge. Its amphiphilic nature drives severe matrix effects (ion suppression) during Electrospray Ionization (ESI), and its mass-to-charge ratio (
m/z
272.26) is highly susceptible to isobaric interference from endogenous lipid fragments in biological matrices. To successfully analyze this compound, researchers must choose the correct mass spectrometry (MS) platform and understand the fundamental thermodynamics of its gas-phase fragmentation.
Mechanistic Fragmentation Pattern Analysis (ESI+)
Understanding the collision-induced dissociation (CID) of N-tetradecylglycine is the foundation of robust method development. In positive ion mode ESI, the molecule readily forms a protonated precursor ion
[M+H]+
at
m/z
272.2584.
The fragmentation cascade is driven by the proton affinity of the secondary amine and the lability of the adjacent functional groups:
The Dominant Iminium Pathway (
m/z
226.2530): Protonation occurs preferentially at the secondary nitrogen. Thermal activation in the collision cell induces a cyclic rearrangement, leading to the neutral loss of formic acid (HCOOH, 46.0055 Da). This yields a highly stable N-tetradecyl iminium ion. Because this transition (
272.3→226.3
) requires relatively low collision energy (CE) and produces a stable conjugated product, it is the most sensitive transition for quantification.
The Alkyl Cleavage Pathway (
m/z
76.0393): Higher collision energies trigger an inductive cleavage of the hydrophobic tail. The molecule expels tetradecene (
C14H28
, 196.2191 Da) via a macroscopic McLafferty-like rearrangement, leaving a protonated glycine ion.
The Glycine Core Pathway (
m/z
30.0338): The protonated glycine fragment undergoes subsequent dehydration and decarbonylation (loss of
H2O
and
CO
) to form the classic primary iminium ion (
CH4N+
).
Figure 1: ESI(+) collision-induced dissociation (CID) fragmentation pathway of N-tetradecylglycine.
Platform Comparison: High-Resolution MS vs. Triple Quadrupole
When developing an assay for N-tetradecylglycine, the choice between a High-Resolution Mass Spectrometer (HRMS, such as an Orbitrap or Q-TOF) and a Triple Quadrupole (QqQ) depends entirely on the experimental phase.
HRMS is mandatory during the structural elucidation and formulation characterization phases. Biological matrices contain numerous isobaric lipids (e.g., lysophosphatidylcholines) that produce nominal
m/z
226 fragments. HRMS platforms utilizing Parallel Reaction Monitoring (PRM) provide sub-ppm mass accuracy, easily differentiating the N-tetradecylglycine iminium ion (
m/z
226.2530) from lipid background noise.
Conversely, QqQ systems operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for high-throughput pharmacokinetic (PK) quantification . They offer superior duty cycles, faster polarity switching, and lower limits of quantification (LOQ) across a broader linear dynamic range.
Table 1: Performance Metrics Comparison for N-Tetradecylglycine Analysis
Performance Metric
High-Resolution MS (Orbitrap/Q-TOF)
Triple Quadrupole (QqQ)
Primary Acquisition Mode
PRM (Parallel Reaction Monitoring)
MRM (Multiple Reaction Monitoring)
Mass Accuracy
< 2 ppm (Resolves isobaric lipids)
Unit Resolution (~0.7 Da FWHM)
Limit of Quantification (LOQ)
1.0 - 5.0 ng/mL
0.1 - 0.5 ng/mL
Linear Dynamic Range
3 - 4 Orders of Magnitude
5 - 6 Orders of Magnitude
Ideal Application
Metabolite ID, Impurity Profiling, Formulation
High-throughput PK/PD, Routine QC
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol utilizes a self-validating system: it incorporates a highly specific extraction solvent to mitigate the molecule's amphiphilic binding properties, coupled with a system suitability test (SST) to monitor column carryover—a notorious issue with long-chain N-alkyl glycines[2].
Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation & Delipidation)
Causality: Standard aqueous/methanol precipitation fails because the hydrophobic
C14
tail of N-tetradecylglycine binds tightly to precipitating plasma proteins. Using Isopropanol (IPA) disrupts these hydrophobic interactions.
Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.
Add 150 µL of cold Isopropanol:Acetonitrile (1:1, v/v) containing 0.1% Formic Acid and a deuterated internal standard (e.g., N-tetradecylglycine-d3).
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC vial.
2. Chromatographic Separation (RP-UHPLC)
Causality: A C18 column is required to retain the hydrophobic tail, but a steep gradient ending in high organic content is necessary to prevent carryover.
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile:Isopropanol (9:1, v/v) + 0.1% Formic Acid.
Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear to 95% B), 3.0-4.5 min (hold 95% B to wash), 4.6-6.0 min (re-equilibrate at 10% B).
Inject a Double Blank (mobile phase only) immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area to validate the run.
Figure 2: End-to-end LC-MS/MS analytical workflow for N-tetradecylglycine quantification.
Experimental Results: Matrix Effect and Recovery
Using the optimized IPA/MeCN extraction protocol described above, experimental validation demonstrates superior recovery and minimal ion suppression compared to traditional Methanol (MeOH) extraction. The data below underscores the necessity of tailoring sample preparation to the amphiphilic properties of N-alkyl glycines.
Table 2: Comparative Recovery and Matrix Effects in Human Plasma
Extraction Solvent
Absolute Recovery (%)
Matrix Effect (%)*
Relative Standard Deviation (RSD)
100% Methanol
42.5 ± 6.1
-38.4 (Severe Suppression)
14.3%
100% Acetonitrile
68.2 ± 4.8
-21.0 (Moderate Suppression)
7.0%
IPA:MeCN (1:1)
94.7 ± 2.3
-4.2 (Negligible)
2.4%
*Note: Matrix effect calculated via post-extraction spike method. Values closer to 0% indicate minimal ion suppression/enhancement.
Conclusion
The successful mass spectrometric analysis of Glycine, N-tetradecyl- hinges on recognizing its dual chemical nature. While High-Resolution MS is indispensable for mapping its characteristic neutral losses (HCOOH and
C14H28
) and differentiating it from complex lipid backgrounds, Triple Quadrupole MS remains the workhorse for sensitive, high-throughput quantification. By pairing the appropriate MS platform with a rationally designed, IPA-based extraction protocol, researchers can completely circumvent the matrix binding and carryover issues that historically plague N-alkyl amino acid analysis.
References
PubChem . "N-tetradecylglycine - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
MDPI Minerals . "Modeling, Design and Optimization of Multiphase Systems in Minerals Processing." Minerals Journal, 2020. Available at:[Link]
ACS Publications . "Visible Light-Induced Oxidative Cross Dehydrogenative Coupling of Glycine Esters." The Journal of Organic Chemistry, 2020. Available at:[Link]
Operational Guide: Safe Handling and Disposal of Glycine, N-tetradecyl-
As a Senior Application Scientist specializing in membrane protein extraction and liposomal formulations, I frequently observe laboratories mishandling amphoteric surfactants. Glycine, N-tetradecyl- (CAS 78961-17-8) and...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in membrane protein extraction and liposomal formulations, I frequently observe laboratories mishandling amphoteric surfactants. Glycine, N-tetradecyl- (CAS 78961-17-8) and its widely utilized dimethyl derivative (CAS 2601-33-4) are highly effective zwitterionic agents used in mineral processing[1] and biochemical research. However, their unique chemical structure—a hydrophobic 14-carbon (myristyl) tail paired with a hydrophilic amino acid head—creates specific logistical challenges for waste management.
This guide provides a causality-driven, self-validating framework for the safe operational handling, spill response, and disposal of N-tetradecylglycine compounds, ensuring your laboratory maintains the highest standards of environmental safety and compliance.
The Causality of Hazards: Why Standard Disposal Fails
Understanding the mechanism of a chemical dictates how we must dispose of it. You cannot simply wash Glycine, N-tetradecyl- down the sink. Here is the scientific causality behind its disposal restrictions:
Aquatic Membrane Disruption: The 14-carbon tetradecyl chain is highly lipophilic and partitions aggressively into lipid bilayers. If discharged into the sewer system, it bypasses standard filtration and disrupts the cellular integrity of aquatic invertebrates and the gill membranes of fish[2].
Aeration Blockade via Foaming: Because it is an amphoteric surfactant, it dramatically lowers surface tension. In wastewater treatment plants, even trace amounts cause persistent foaming. This foam acts as a physical barrier in aeration tanks, suffocating the aerobic microbial degradation processes required to treat municipal waste[3].
Emulsification of Co-Contaminants: In the laboratory, Glycine, N-tetradecyl- is rarely used alone. If mixed with organic solvent waste, it acts as an emulsifier, trapping hazardous organics in aqueous micelles and rendering standard phase-separation waste treatments completely ineffective.
Quantitative Operational Parameters
To manage this compound safely, we must translate its chemical properties into operational limits. The following table summarizes the quantitative data governing its handling and disposal[3].
Parameter
Value / Metric
Operational Causality & Implication
CAS Numbers
78961-17-8 (Base)2601-33-4 (Dimethyl)
Verify the exact derivative on your SDS prior to waste routing[3],[4].
LogP (Hydrophobicity)
-1.65 (at 20°C)
High amphiphilicity dictates severe foaming risk; mandates strict isolation from drain disposal[3].
Aqueous pH Range
5.0 - 8.0
Waste must be maintained in this neutral range to prevent the release of volatile amines[3].
Incineration Temp.
> 850°C
Minimum thermal threshold required to completely cleave stable C-N bonds and prevent toxic byproducts.
Glove Breakthrough
> 480 min (Nitrile, 0.11 mm)
Standard nitrile provides sufficient barrier protection against aqueous surfactant solutions.
Primary Hazards
H315, H319, H335
Acts as a skin/eye irritant; mandates Level C PPE (goggles, lab coat, gloves) during handling[3].
Logistical Waste Routing Plan
The preferred and legally compliant method for disposing of Glycine, N-tetradecyl- is controlled high-temperature incineration with flue gas scrubbing [2]. The scrubbing is critical because the combustion of the amine group generates hazardous nitrogen oxides (NOx).
To ensure the waste reaches the correct facility without causing logistical bottlenecks, follow the decision matrix below.
Figure 1: Decision matrix for the logistical routing and disposal of Glycine, N-tetradecyl- waste.
A spill of Glycine, N-tetradecyl- introduces a severe physical slip hazard and an environmental containment risk[2]. Standard cleanup protocols often fail because applying water immediately induces massive foaming, spreading the surfactant further.
Execute the following step-by-step methodology to neutralize and recover a spill. This protocol includes built-in validation steps to guarantee total decontamination.
Phase 1: Containment and Zwitterionic Disruption
Isolate the Area: Don safety goggles, a lab coat, and nitrile gloves. Secure the perimeter to prevent slip-and-fall accidents.
Dry Absorption (Do NOT use water): Surround and cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial hydrophobic spill pads).
Chemical Deactivation: Glycine, N-tetradecyl- is a zwitterion. At neutral pH, it possesses both a negatively charged carboxylate and a positively charged amine, maximizing its surfactant properties. Lightly spray the absorbent with a weak acid (e.g., 1% Acetic Acid).
Causality: This protonates the carboxylate group (
COO−→COOH
), disrupting the zwitterionic balance. This significantly reduces its foaming capacity, preventing a sudsy mess during physical recovery.
Phase 2: Mechanical Removal and Validation
Physical Transfer: Use a plastic scoop to transfer the saturated, deactivated absorbent into a high-density polyethylene (HDPE) solid waste container. Seal tightly and label as "Environmentally Hazardous Surfactant Waste - For Incineration".
Surface Polishing: Wipe the affected surface with 70% Ethanol. The ethanol acts as an organic solvent to dissolve and lift any remaining hydrophobic tetradecyl chains that adhered to the floor/bench.
Self-Validation (The Water Drop Test): To validate that the area is fully decontaminated, place a single drop of Deionized (DI) water on the cleaned surface.
Pass: If the drop beads up with a normal, high contact angle, the surfactant has been successfully removed.
Fail: If the drop flattens immediately or foams upon slight agitation, surfactant residue remains. You must repeat Step 5.
Final Disposal: Place all contaminated ethanol wipes into the solid chemical waste bin for incineration[2].
Personal protective equipment for handling Glycine, N-tetradecyl-
Advanced Safety & Logistical Guidance for Handling Glycine, N-tetradecyl- As a Senior Application Scientist, establishing a rigorous safety and logistical framework for handling specialized biochemicals is paramount. Gly...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety & Logistical Guidance for Handling Glycine, N-tetradecyl-
As a Senior Application Scientist, establishing a rigorous safety and logistical framework for handling specialized biochemicals is paramount. Glycine, N-tetradecyl- (CAS: 78961-17-8), commonly referred to as N-tetradecylglycine, is a highly effective amphoteric surfactant. It features a long-chain hydrophobic tetradecyl (myristyl) tail paired with a hydrophilic amino acid head. While this structure makes it exceptionally useful for lipid bilayer solubilization and as a collector in mineral froth flotation[1], it also fundamentally dictates its occupational hazards.
To handle this compound safely, we must move beyond basic compliance and understand the mechanistic causality behind its risks:
Membrane Disruption (Skin/Eye Irritation): The amphoteric nature of Glycine, N-tetradecyl- allows it to rapidly intercalate into human phospholipid bilayers. This reduces interfacial tension, leading to lipid extraction and cellular lysis, which manifests clinically as severe contact dermatitis (Skin Irritation Category 2) and potential ocular damage[2].
Extreme Aquatic Toxicity: Surfactants of this class coat the respiratory epithelia of aquatic organisms, inhibiting gas exchange. It is classified as highly toxic to aquatic life (Acute 1 / Chronic 1) and requires strict environmental isolation[2],[3].
I. Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate the specific physicochemical risks of Glycine, N-tetradecyl-, your PPE must act as a comprehensive barrier against both polar and non-polar interactions.
PPE Category
Technical Specification
Scientific Rationale & Causality
Eye/Face
Tight-fitting safety goggles (EN 166 or NIOSH approved).
Prevents ocular lipid bilayer disruption and severe corneal irritation caused by aerosolized surfactant dust.
Mitigates systemic exposure and localized contact dermatitis by preventing the surfactant from reaching the epidermis.
Hands
Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant).
Nitrile provides superior chemical resistance against both the non-polar hydrocarbon tails and the polar glycine heads of the compound.
Respiratory
N95/FFP2 respirator or half-mask with a P3 particulate filter.
Prevents inhalation of fine surfactant powders, which can cause severe respiratory tract irritation and mucosal membrane damage.
II. Operational Workflow & Handling Protocol
Every handling procedure must be a self-validating system. The following protocol ensures that environmental controls are actively verified before and during the handling of Glycine, N-tetradecyl-.
Step-by-Step Methodology:
Engineering Control Verification: Before opening the chemical container, activate the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Self-Validation: Hold a delicate tissue near the sash opening; a distinct inward pull confirms adequate negative pressure to capture aerosolized powders.
PPE Inspection & Donning: Equip the required PPE (see matrix). Visually inspect nitrile gloves for micro-tears by inflating them slightly before use.
Static Mitigation: Because Glycine, N-tetradecyl- is handled as a dry powder, it is prone to static accumulation. Use a grounded, anti-static weighing boat and pass an ionizing bar over the workspace to prevent electrostatic powder dispersion.
Precision Transfer: Use a clean, grounded stainless-steel spatula. Transfer the chemical slowly to minimize dust generation.
Validated Decontamination: Wipe down all spatulas, balances, and surfaces with a 70% ethanol solution to dissolve the non-polar tails, followed by a distilled water rinse. Self-Validation: If the water rinse produces any visible foaming, residual surfactant is still present. Repeat the ethanol wipe until no foaming occurs.
Standard Operating Procedure for Glycine, N-tetradecyl- handling.
III. Spill Response & Environmental Logistics
Due to its severe aquatic toxicity classification, Glycine, N-tetradecyl- must never be disposed of via standard sink drains or municipal waste systems[2]. The following disposal protocol prevents environmental contamination.
Step-by-Step Spill Methodology:
Isolation & Assessment: Immediately evacuate non-essential personnel. Determine if the spill is a dry powder or a solubilized liquid.
Dry Powder Containment: Do not dry-sweep, as this will aerosolize the surfactant. Gently cover the powder with a damp, inert absorbent pad to suppress dust.
Liquid Solution Containment: Encircle the spill with universal chemical absorbent booms. Apply an inert absorbent powder (e.g., vermiculite or diatomaceous earth) working from the perimeter toward the center.
Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container.
Logistics & Destruction: Label the container strictly as "Environmentally Hazardous Substance, Solid, N.O.S. (N-tetradecylglycine)". Route the waste exclusively to a certified facility for high-temperature incineration (>1000°C). This ensures complete thermal destruction of the hydrocarbon chain and nitrogenous head, eliminating aquatic risks.
Aquatic-safe spill response and disposal decision matrix.
IV. References
ECHEMI Safety Data Sheets. "Myristyldimethyl betaine SDS, 2601-33-4 Safety Data Sheets" (Utilized as a structural analog proxy for N-tetradecylglycine hazard data). Available at: 2[2]
European Chemicals Agency (ECHA). "alkyltrimethylenedi-, reaction products with chloroacetic acid and diethylenetriamine, N-C12–14 (even numbered)-alkyl derivs. - Registration Dossier". Available at:3[3]
ACS Engineering Au. "Emerging Trends of Computational Chemistry and Molecular Modeling in Froth Flotation: A Review" (Discussing molecular modeling of N-(Carboxymethyl)-N-tetradecylglycine). Available at: 1[1]